Methyl 4-iodosalicylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFUURSWOJROKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464143 | |
| Record name | Methyl 4-iodosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18179-39-0 | |
| Record name | Methyl 2-hydroxy-4-iodobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18179-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-iodosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-hydroxy-4-iodo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Methyl 4-iodosalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-iodosalicylate is an aromatic organic compound that holds significant interest for researchers in medicinal chemistry and drug development. As a derivative of salicylic acid, it belongs to a class of compounds renowned for their therapeutic properties, most notably as nonsteroidal anti-inflammatory drugs (NSAIDs). The introduction of an iodine atom at the 4-position of the salicylate scaffold offers a valuable tool for synthetic chemists, enabling further functionalization through various cross-coupling reactions to generate novel molecular entities with potentially enhanced or unique biological activities. This guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodology of this compound, tailored for professionals engaged in chemical and pharmaceutical research.
Chemical Structure and Identifiers
The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group at the 2-position, a methyl ester at the 1-position, and an iodine atom at the 4-position.
| Identifier | Value |
| IUPAC Name | methyl 2-hydroxy-4-iodobenzoate[1] |
| Synonyms | This compound, 4-Iodosalicylic acid methyl ester, 2-Hydroxy-4-iodobenzoic acid methyl ester[2] |
| CAS Number | 18179-39-0[3][4][5][6] |
| Molecular Formula | C₈H₇IO₃[5] |
| SMILES | COC(=O)c1ccc(I)cc1O[3][6] |
| InChI | 1S/C8H7IO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3[3] |
| InChIKey | WUFUURSWOJROKY-UHFFFAOYSA-N[5] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 278.04 g/mol | [3] |
| Appearance | White to gray to brown powder or crystals | [2] |
| Melting Point | 69-73 °C | [3][6] |
| Purity | >98.0% (GC) | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Predicted):
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.5 | Singlet | 1H | Ar-OH |
| ~7.8 | Doublet | 1H | Ar-H (position 6) |
| ~7.4 | Doublet of doublets | 1H | Ar-H (position 5) |
| ~7.0 | Doublet | 1H | Ar-H (position 3) |
| ~3.9 | Singlet | 3H | -O-CH₃ |
Note: The predicted chemical shifts are based on the known spectrum of methyl salicylate and the expected electronic effects of the iodine substituent.
¹³C NMR (Predicted):
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C =O (ester) |
| ~160 | C -OH |
| ~140 | C -H (position 6) |
| ~132 | C -H (position 5) |
| ~120 | C -H (position 3) |
| ~115 | C -COOCH₃ |
| ~90 | C -I |
| ~52 | -O-C H₃ |
Note: The iodine atom is expected to have a significant shielding effect on the carbon to which it is attached, resulting in a lower chemical shift for C-4.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic vibrational frequencies for this compound are listed below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Phenolic hydroxyl |
| ~3000 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Methyl |
| ~1700 | C=O stretch | Ester carbonyl |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester |
| ~850 | C-I stretch | Aryl iodide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 278.95128 |
| [M+Na]⁺ | 300.93322 |
| [M-H]⁻ | 276.93672 |
| [M]⁺ | 277.94345 |
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the methoxy group (-OCH₃) from the molecular ion, followed by the loss of carbon monoxide (CO).
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a general method for the synthesis of this compound from 4-iodosalicylic acid and methanol using an acid catalyst.
Materials and Reagents:
-
4-Iodosalicylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-iodosalicylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.
-
Solvent Removal: Remove the ethyl acetate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Logical and Experimental Workflows
As specific signaling pathways for this compound are not well-documented in the context of drug development, a diagram illustrating the experimental workflow for its synthesis and characterization is provided below. This workflow is fundamental for any research involving this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Biological and Pharmacological Context
Salicylates, as a class, are known for their anti-inflammatory, analgesic, and antipyretic properties. The primary mechanism of action for many salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[7][8] The presence of the iodine atom in this compound makes it an attractive scaffold for the development of novel therapeutic agents. The carbon-iodine bond can serve as a handle for introducing various pharmacophores through reactions such as Suzuki, Stille, and Sonogashira cross-couplings. This allows for the exploration of a wider chemical space and the potential to modulate the biological activity, selectivity, and pharmacokinetic properties of the salicylate core. While specific pharmacological data for this compound is limited, its structural features suggest it as a valuable intermediate for the synthesis of new chemical entities with potential applications in areas such as inflammation, pain, and oncology.[9]
References
- 1. This compound | C8H7IO3 | CID 11380407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. uni-saarland.de [uni-saarland.de]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. PubChemLite - this compound (C8H7IO3) [pubchemlite.lcsb.uni.lu]
- 6. This compound 97 18179-39-0 [sigmaaldrich.com]
- 7. webofjournals.com [webofjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Natural Salicylates and Their Roles in Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-iodosalicylate (CAS: 18179-39-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-iodosalicylate, a versatile organic compound with applications in organic synthesis and potential for further exploration in medicinal chemistry. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its utility in cross-coupling reactions.
Chemical and Physical Properties
This compound, with the CAS number 18179-39-0, is a halogenated derivative of methyl salicylate. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₃ | --INVALID-LINK-- |
| Molecular Weight | 278.04 g/mol | --INVALID-LINK-- |
| Appearance | White to dark yellow to brown crystals or powder | --INVALID-LINK-- |
| Melting Point | 69-73 °C | --INVALID-LINK-- |
| Assay (Purity) | ≥97% | --INVALID-LINK-- |
| InChI Key | WUFUURSWOJROKY-UHFFFAOYSA-N | --INVALID-LINK-- |
| SMILES | COC(=O)C1=C(C=C(C=C1)I)O | --INVALID-LINK-- |
Spectroscopic Data
While specific spectra for this compound are not widely available in public databases, an ATR-IR spectrum is accessible on PubChem, provided by Aldrich (Catalog Number: 652636).[1] For reference, the analysis of related compounds such as methyl salicylate and methyl 4-iodobenzoate can provide insights into the expected spectral features.
Note: For definitive structural elucidation and purity assessment, it is recommended to acquire 1H NMR, 13C NMR, and Mass Spectrometry data on the specific batch of this compound being used.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of 4-iodosalicylic acid with methanol.
Materials:
-
4-iodosalicylic acid
-
Methanol
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for column chromatography)
-
Hexane (for column chromatography)
Procedure:
-
Dissolve 4-iodosalicylic acid in methanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis
The presence of an iodo-substituent on the aromatic ring makes this compound a valuable building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are fundamental in the construction of complex organic molecules, particularly biaryl structures, which are common motifs in pharmaceuticals.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This compound can serve as the organohalide partner.
Caption: Suzuki-Miyaura coupling with this compound.
Stille Coupling
The Stille coupling utilizes an organotin compound as the coupling partner for the organohalide, also catalyzed by palladium.
Caption: Stille coupling with this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activities and associated signaling pathways of this compound. However, the biological effects of the parent compound, methyl salicylate, and the closely related salicylic acid are well-documented.
Salicylic acid is a key signaling molecule in plants, involved in systemic acquired resistance (SAR) against pathogens. While a direct link has not been established for this compound, it is plausible that it could be hydrolyzed in biological systems to salicylic acid, thereby potentially exhibiting similar activities.
Below is a representative diagram of the salicylic acid signaling pathway in plants. It is important to note that this is a pathway for a related compound and has not been experimentally validated for this compound.
Caption: Representative Salicylic Acid signaling pathway in plants.
Conclusion
This compound is a valuable and commercially available building block for organic synthesis, particularly for the construction of complex molecules through palladium-catalyzed cross-coupling reactions. While its specific biological activities remain to be thoroughly investigated, its structural relationship to salicylic acid suggests potential for exploration in the development of new therapeutic agents. Further research into its spectroscopic characterization and biological signaling pathways is warranted to fully unlock its potential.
References
Synthesis of Methyl 4-iodosalicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-iodosalicylate is a valuable intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its structure, featuring a salicylate core with an iodine substituent at the 4-position, allows for diverse chemical modifications, making it a key building block in medicinal chemistry. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, offering detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting. The two principal routes discussed are the direct iodination of methyl salicylate and the esterification of 4-iodosalicylic acid. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound (IUPAC name: Methyl 2-hydroxy-4-iodobenzoate) is an aromatic ester that serves as a versatile precursor in organic synthesis. The presence of three key functional groups—a hydroxyl group, a methyl ester, and an iodine atom—on the benzene ring provides multiple reaction sites for further chemical transformations. This makes it an attractive starting material for the development of novel therapeutic agents and other high-value chemical entities. This guide outlines the two most common and practical synthetic strategies for obtaining this compound, providing detailed methodologies and comparative data to aid in the selection of the most suitable pathway for a given research objective.
Synthesis Pathways
There are two primary and logically sound pathways for the synthesis of this compound:
-
Pathway 1: Electrophilic Iodination of Methyl Salicylate. This approach involves the direct iodination of the readily available starting material, methyl salicylate. The hydroxyl and methoxycarbonyl groups on the aromatic ring direct the electrophilic substitution, and with the appropriate choice of iodinating agent and reaction conditions, the iodine atom can be selectively introduced at the 4-position.
-
Pathway 2: Esterification of 4-Iodosalicylic Acid. This alternative route begins with 4-iodosalicylic acid, which is then subjected to an esterification reaction with methanol, typically under acidic conditions (Fischer-Speier esterification), to yield the desired methyl ester.
The selection of a particular pathway may depend on factors such as the availability and cost of starting materials, desired purity of the final product, and the scale of the synthesis.
Comparative Data of Synthesis Pathways
The following table summarizes the key quantitative parameters for the two primary synthesis pathways, based on representative experimental protocols.
| Parameter | Pathway 1: Iodination of Methyl Salicylate | Pathway 2: Esterification of 4-Iodosalicylic Acid |
| Starting Material | Methyl Salicylate | 4-Iodosalicylic Acid |
| Key Reagents | Iodine, Oxidizing Agent (e.g., H₂O₂, NaIO₄) | Methanol, Acid Catalyst (e.g., H₂SO₄) |
| Solvent | Acetic Acid or Methanol | Methanol (acts as reagent and solvent) |
| Reaction Temperature | 40-80 °C | Reflux (approx. 65 °C) |
| Reaction Time | 2-6 hours | 4-8 hours |
| Typical Yield | 60-80% | 85-95% |
| Purification Method | Recrystallization | Recrystallization |
Experimental Protocols
Pathway 1: Electrophilic Iodination of Methyl Salicylate
This protocol is a representative procedure for the direct iodination of methyl salicylate.
Materials:
-
Methyl Salicylate
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
-
Sodium Thiosulfate
-
Sodium Bicarbonate
-
Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl salicylate (1 equivalent) in glacial acetic acid (5-10 volumes).
-
Add iodine (1.1 equivalents) to the solution and stir until it is completely dissolved.
-
Heat the reaction mixture to 60 °C.
-
Slowly add 30% hydrogen peroxide (1.5 equivalents) dropwise via a dropping funnel over a period of 30 minutes.
-
After the addition is complete, maintain the reaction mixture at 60 °C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a cold solution of sodium thiosulfate (10% w/v) to quench any unreacted iodine.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Pathway 2: Esterification of 4-Iodosalicylic Acid
This protocol details the Fischer-Speier esterification of 4-iodosalicylic acid.
Materials:
-
4-Iodosalicylic Acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, suspend 4-iodosalicylic acid (1 equivalent) in an excess of methanol (10-20 equivalents).
-
While stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with continuous stirring.
-
Maintain the reflux for 6-8 hours. Monitor the reaction's completion by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Dry the crystals in a vacuum oven.
Visualizations of Synthesis Pathways
The following diagrams illustrate the logical flow of the two primary synthesis pathways for this compound.
An In-depth Technical Guide to the Physical and Spectral Properties of Methyl 4-iodosalicylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and spectral data for Methyl 4-iodosalicylate, a compound of interest in synthetic chemistry and potentially in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers by presenting key data in a structured format, detailing relevant experimental protocols, and visualizing related biological pathways.
Core Physical and Chemical Properties
This compound, also known as methyl 2-hydroxy-4-iodobenzoate, is a halogenated derivative of methyl salicylate. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 18179-39-0 | [1][2][3] |
| Molecular Formula | C₈H₇IO₃ | [1][2] |
| Molecular Weight | 278.04 g/mol | [1][3] |
| Appearance | White to dark yellow to brown crystals or powder | [2] |
| Melting Point | 69-73 °C | [3] |
| Purity | >98.0% (GC) | [2] |
| InChI Key | WUFUURSWOJROKY-UHFFFAOYSA-N | [3] |
| SMILES | COC(=O)C1=C(C=C(C=C1)I)O | [1] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. Below is a summary of available spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the hydroxyl group. The protons on the benzene ring will exhibit splitting patterns influenced by their neighboring protons and the iodo and hydroxyl substituents. The chemical shifts are anticipated to be in the aromatic region (δ 6.5-8.0 ppm), with the methoxy protons appearing as a singlet around δ 3.9 ppm and the phenolic hydroxyl proton as a broad singlet.
¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 165-170 ppm. The aromatic carbons will appear between δ 110-160 ppm, with the carbon attached to the iodine atom showing a characteristic shift. The methoxy carbon will resonate around δ 52 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following absorption bands, indicative of its functional groups.[4]
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (phenolic) | 3100-3300 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (methyl) | 2850-2960 |
| C=O stretch (ester) | 1680-1710 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (ester) | 1200-1300 |
| C-I stretch | 500-600 |
Mass Spectrometry (MS)
Predicted mass spectrometry data for this compound indicates the following significant m/z values for various adducts.[5]
| Adduct | Calculated m/z |
| [M+H]⁺ | 278.95128 |
| [M+Na]⁺ | 300.93322 |
| [M-H]⁻ | 276.93672 |
| [M]⁺ | 277.94345 |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The synthesis of this compound can be achieved through the Fischer esterification of 4-iodosalicylic acid with methanol, using a strong acid catalyst such as sulfuric acid.[6][7][8][9][10]
Materials:
-
4-iodosalicylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable organic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-iodosalicylic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Biological Context: Role in Plant Defense Signaling
Methyl salicylate, the parent compound of this compound, is a key signaling molecule in plant defense, particularly in the systemic acquired resistance (SAR) pathway. SAR is a long-lasting, broad-spectrum resistance that is induced throughout a plant following a localized pathogen attack. Methyl salicylate serves as a mobile signal that travels from the infected tissues to distal parts of the plant, where it is converted back to salicylic acid to activate defense responses. The study of derivatives like this compound can provide insights into the structure-activity relationships of these signaling molecules.
The following diagram illustrates the role of methyl salicylate in the systemic acquired resistance pathway.
References
- 1. This compound | C8H7IO3 | CID 11380407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% | CymitQuimica [cymitquimica.com]
- 3. 4-碘水杨酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. brainly.com [brainly.com]
- 5. PubChemLite - this compound (C8H7IO3) [pubchemlite.lcsb.uni.lu]
- 6. sciencemadness.org [sciencemadness.org]
- 7. ivypanda.com [ivypanda.com]
- 8. reddit.com [reddit.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide on Methyl 4-iodosalicylate
This guide provides core technical data on Methyl 4-iodosalicylate, a compound relevant to researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Molecular Data
This compound, also known as Methyl 2-hydroxy-4-iodobenzoate, is a substituted aromatic ester.[1][2][3] The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₈H₇IO₃[1][2][3] |
| Molecular Weight | 278.04 g/mol [1][2] |
| IUPAC Name | methyl 2-hydroxy-4-iodobenzoate[2][3] |
| CAS Number | 18179-39-0[1][2] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are specific to the objectives of a given research study and are not universally standardized. Researchers should consult peer-reviewed scientific literature for methodologies relevant to their specific application.
Visualizations
The following diagram illustrates the elemental composition of this compound, providing a clear visual representation of its constituent atoms.
Caption: Elemental breakdown of this compound.
References
The Unfolding Therapeutic Potential of Methyl 4-Iodosalicylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-iodosalicylate, a halogenated derivative of the well-known methyl salicylate, is emerging as a versatile scaffold in medicinal chemistry. Its unique structural features, particularly the presence of an iodine atom at the C4 position, offer a valuable starting point for the synthesis of novel derivatives with a wide spectrum of potential biological activities. This technical guide provides an in-depth exploration of the current understanding of these activities, complete with available quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.
Introduction to this compound
This compound (also known as methyl 2-hydroxy-4-iodobenzoate) is a synthetic compound that combines the core structure of salicylic acid with an iodine substituent. This halogenation is of significant interest to medicinal chemists as it can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The iodine atom can also serve as a handle for further synthetic modifications, allowing for the creation of diverse chemical libraries. While research on derivatives of this specific scaffold is still in its nascent stages, the known biological activities of the broader salicylate class provide a strong rationale for its investigation across various therapeutic areas.
Potential Biological Activities
The therapeutic potential of this compound derivatives is being explored in several key areas, including anti-inflammatory, anticancer, and antimicrobial applications.
Anti-Inflammatory Activity
Salicylates are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
Mechanism of Action:
Inflammation is a complex biological response involving the production of pro-inflammatory mediators like prostaglandins and cytokines. The synthesis of prostaglandins is catalyzed by COX enzymes, particularly the inducible isoform, COX-2. The expression of COX-2 and other inflammatory genes is largely regulated by the transcription factor NF-κB.
Salicylate derivatives are thought to exert their anti-inflammatory effects through a dual mechanism:
-
COX-2 Inhibition: By blocking the active site of the COX-2 enzyme, salicylate derivatives can prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.
-
NF-κB Pathway Inhibition: Salicylates can inhibit the activation of NF-κB. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Salicylates can interfere with this process, thus suppressing the inflammatory cascade at a more upstream level.
While specific quantitative data for this compound derivatives as COX-2 or NF-κB inhibitors is not yet widely available in the public domain, the general mechanisms provide a strong basis for their evaluation.
Anticancer Activity
The potential of salicylate derivatives as anticancer agents is an area of growing interest. While specific data for this compound derivatives is limited, the general structure-activity relationships (SAR) of halogenated aromatic compounds in cancer research suggest that the iodo-substituent could play a significant role in enhancing cytotoxic activity.
Potential Mechanisms:
The anticancer effects of novel compounds are often evaluated through their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. The MTT assay is a common method to assess the cytotoxicity of compounds against various cancer cell lines.
Structure-Activity Relationship (SAR) Insights:
Studies on other halogenated compounds have shown that the position and nature of the halogen can significantly influence anticancer activity. The iodine atom in this compound derivatives could potentially engage in halogen bonding with biological targets, leading to enhanced binding affinity and efficacy. Further research is needed to synthesize a library of these derivatives and screen them against a panel of cancer cell lines to establish a clear SAR.
Antimicrobial Activity
Salicylic acid and its derivatives have long been known to possess antimicrobial properties. The introduction of a halogen atom can further enhance this activity.
Potential Mechanisms:
The antimicrobial action of these compounds may involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nutrient uptake. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
Structure-Activity Relationship (SAR) Insights:
Research on halogenated salicylanilides has demonstrated that the presence and position of halogens on the aromatic rings can significantly impact antibacterial and antifungal activity. It is plausible that this compound derivatives could exhibit potent antimicrobial effects, and systematic screening against a range of bacterial and fungal pathogens is warranted.
Quantitative Data Summary
As specific quantitative biological activity data for a series of this compound derivatives is not yet available in published literature, the following tables are presented as templates. These tables can be populated as new research emerges, providing a clear and structured format for comparing the potency of different derivatives.
Table 1: Template for Anticancer Activity Data (IC50 in µM)
| Compound ID | Derivative Structure | Cancer Cell Line 1 | Cancer Cell Line 2 | Cancer Cell Line 3 |
| M4IS-001 | (Structure) | |||
| M4IS-002 | (Structure) | |||
| ... | ... |
Table 2: Template for Antibacterial Activity Data (MIC in µg/mL)
| Compound ID | Derivative Structure | S. aureus | E. coli | P. aeruginosa |
| M4IS-001 | (Structure) | |||
| M4IS-002 | (Structure) | |||
| ... | ... |
Table 3: Template for Antifungal Activity Data (MIC in µg/mL)
| Compound ID | Derivative Structure | C. albicans | A. fumigatus |
| M4IS-001 | (Structure) | ||
| M4IS-002 | (Structure) | ||
| ... | ... |
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays that are essential for evaluating the biological activities of newly synthesized this compound derivatives.
Synthesis of this compound Derivatives
A general approach to synthesizing derivatives from this compound involves leveraging the reactivity of the phenolic hydroxyl group, the ester, or the aromatic ring itself. For instance, the hydroxyl group can be alkylated or acylated, the ester can be hydrolyzed to the corresponding carboxylic acid which can then be converted to amides or other esters, and the iodine atom can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide variety of substituents.
General Workflow for Derivative Synthesis:
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a series of two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 105 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-Inflammatory Activity: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a reaction buffer, heme cofactor, and the substrate (arachidonic acid).
-
Inhibitor Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the this compound derivatives for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Detection: After a set incubation time, measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Future Directions
The field of this compound derivatives is ripe for exploration. Future research should focus on:
-
Synthesis of Diverse Libraries: Creating a broad range of derivatives with modifications at the hydroxyl, ester, and iodo positions to establish robust structure-activity relationships.
-
Comprehensive Biological Screening: Evaluating these derivatives against a wide panel of cancer cell lines, bacterial and fungal strains, and in various anti-inflammatory assay models.
-
Mechanism of Action Studies: For lead compounds, elucidating the precise molecular targets and signaling pathways involved in their biological activity.
-
In Vivo Studies: Progressing promising candidates to preclinical animal models to assess their efficacy and safety profiles.
Conclusion
This compound represents a promising and underexplored scaffold for the development of new therapeutic agents. By leveraging the known biological activities of salicylates and the unique properties imparted by the iodine substituent, researchers have a valuable opportunity to discover novel compounds with potent anti-inflammatory, anticancer, and antimicrobial activities. The systematic synthesis and evaluation of derivatives, guided by the principles and protocols outlined in this guide, will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.
Discovery and history of Methyl 4-iodosalicylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-iodosalicylate, covering its chemical and physical properties, a detailed plausible synthesis protocol, and a discussion of its historical context and potential biological significance. While specific research on the biological activity and signaling pathways of this compound is limited, this document extrapolates from the known activities of related salicylate compounds to offer insights into its potential applications in drug discovery and development.
Chemical and Physical Properties
This compound is a halogenated derivative of methyl salicylate. The introduction of an iodine atom to the benzene ring significantly alters its physical and chemical properties, potentially influencing its biological activity. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₃ | --INVALID-LINK-- |
| Molecular Weight | 278.04 g/mol | --INVALID-LINK-- |
| CAS Number | 18179-39-0 | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline powder | Sigma-Aldrich |
| Melting Point | 69-73 °C | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
| IUPAC Name | methyl 2-hydroxy-4-iodobenzoate | --INVALID-LINK-- |
Discovery and History
The specific discovery of this compound is not well-documented in readily available historical records. However, its synthesis and existence are predicated on the rich history of salicylic acid and its derivatives.
Salicylic acid has been known for its medicinal properties for centuries, with its natural precursor, salicin, being derived from willow bark.[1] The journey to modern salicylates began in the 19th century with the isolation of salicin and the subsequent synthesis of salicylic acid.[1] The landmark synthesis of acetylsalicylic acid (aspirin) by Felix Hoffmann at Bayer in 1897 marked a pivotal moment in pharmaceutical history.[1]
The synthesis of halogenated organic compounds, including iodinated derivatives, became more common in the late 19th and early 20th centuries as synthetic methodologies advanced. While a definitive first synthesis of this compound is not easily traced, it is plausible that it was first prepared in the late 19th or early 20th century as part of broader investigations into the properties of halogenated salicylates. The synthesis would have likely followed a two-step process: the iodination of salicylic acid and subsequent esterification.
Experimental Protocols: A Plausible Synthesis
While the original synthesis of this compound is not detailed in accessible literature, a plausible and efficient two-step synthetic route can be proposed based on established organic chemistry principles and published procedures for similar compounds. This process involves the electrophilic iodination of salicylic acid to produce 4-iodosalicylic acid, followed by a Fischer esterification with methanol.
Step 1: Synthesis of 4-Iodosalicylic Acid
This protocol is adapted from the known methods of electrophilic aromatic substitution on activated benzene rings.
Materials:
-
Salicylic acid
-
Sodium iodide (NaI)
-
Sodium hypochlorite solution (NaOCl, commercial bleach)
-
Hydrochloric acid (HCl), concentrated and dilute
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
In a flask, dissolve salicylic acid in ethanol.
-
In a separate beaker, prepare a solution of sodium iodide in water.
-
Cool the salicylic acid solution in an ice bath.
-
Slowly add the sodium iodide solution to the salicylic acid solution with constant stirring.
-
While maintaining the low temperature, add sodium hypochlorite solution dropwise to the reaction mixture. The addition should be controlled to keep the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes and then at room temperature for 1-2 hours.
-
Quench the reaction by adding a solution of sodium thiosulfate to neutralize any remaining iodine.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the 4-iodosalicylic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-iodosalicylic acid.
Step 2: Synthesis of this compound (Fischer Esterification)
This protocol is a standard Fischer esterification adapted for 4-iodosalicylic acid.
Materials:
-
4-Iodosalicylic acid (from Step 1)
-
Methanol (anhydrous)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
Procedure:
-
Suspend 4-iodosalicylic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.
Workflow Diagram for the Synthesis of this compound
Caption: Plausible two-step synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are scarce in published literature, its structural similarity to other salicylates suggests potential involvement in similar biological pathways.
Salicylates are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[2] Furthermore, salicylates have been shown to modulate various signaling pathways involved in inflammation and cell growth. One of the key pathways affected by salicylates is the nuclear factor-kappa B (NF-κB) signaling cascade.
Potential Inhibition of the NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Salicylates have been shown to inhibit the activation of NF-κB by directly inhibiting the IKKβ subunit of the IKK complex.[3] It is plausible that this compound, as a salicylate derivative, could exert a similar inhibitory effect on this pathway.
Diagram of Potential Salicylate-Mediated Inhibition of NF-κB Signaling
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Applications in Drug Development
The presence of an iodine atom in the structure of this compound opens up possibilities for its use as a versatile intermediate in medicinal chemistry. The carbon-iodine bond can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the synthesis of more complex molecules with potential therapeutic applications.
Furthermore, iodinated compounds are of interest in the development of imaging agents (e.g., for SPECT or PET imaging) and as potential therapeutic agents themselves, as the iodine atom can alter the pharmacokinetic and pharmacodynamic properties of a molecule.
Conclusion
This compound is a readily synthesizable derivative of salicylic acid with well-defined chemical and physical properties. While its specific biological activities and mechanisms of action are yet to be extensively studied, its structural relationship to other salicylates suggests potential anti-inflammatory properties, possibly through the inhibition of the NF-κB signaling pathway. Its utility as a synthetic intermediate further enhances its importance for researchers in drug discovery and development. Further investigation into the biological effects of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | C8H7IO3 | CID 11380407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101225045A - Micro-wave synthetic method for preparing methyl salicylate - Google Patents [patents.google.com]
- 3. Methyl salicylate synthesis equipment and synthesis process thereof - Eureka | Patsnap [eureka.patsnap.com]
The Solubility Profile of Methyl 4-Iodosalicylate: A Technical Guide for Researchers
An In-depth Guide for Scientific Professionals on the Solubility of Methyl 4-Iodosalicylate in Common Laboratory Solvents
This technical document provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to a lack of specific quantitative solubility data in publicly available literature, this guide furnishes detailed experimental protocols to enable researchers to determine these values accurately. Furthermore, it presents qualitative solubility information and data for structurally analogous compounds to provide a foundational understanding.
Introduction to this compound
This compound, with the chemical formula C₈H₇IO₃, is a halogenated derivative of methyl salicylate.[1][2] Its structure incorporates a methyl ester and a hydroxyl group on a benzene ring, with an iodine atom at the fourth position relative to the carboxylate group. This compound serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction, where the iodo-substituent facilitates the formation of new carbon-carbon bonds.[3] Understanding its solubility is paramount for its effective use in reaction media, for purification processes such as crystallization, and for its potential development in pharmaceutical applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇IO₃ | [1][2][4][5] |
| Molecular Weight | 278.04 g/mol | [1][2] |
| Appearance | White to dark yellow to brown, crystalline powder | [4][5] |
| Melting Point | 67.5-73.5 °C | [4] |
| CAS Number | 18179-39-0 | [1][2] |
Solubility of this compound: Current State of Knowledge
However, some qualitative inferences can be drawn. A published study on its crystal structure mentions the use of benzene for crystallization, indicating that this compound is soluble in this nonpolar aromatic solvent to a degree that allows for dissolution upon heating and subsequent crystal formation upon cooling.[3]
Given the general principle of "like dissolves like," it can be inferred that this compound, a moderately polar molecule, is likely to exhibit solubility in a range of common organic solvents.
Solubility of Structurally Similar Compounds
To provide a frame of reference, the following table summarizes the solubility of salicylic acid and methyl salicylate, two structurally related compounds. It is crucial to note that this information should be used as a general guideline only, as the presence of the iodine atom in this compound will influence its solid-state properties (like crystal lattice energy) and its interactions with solvents, thereby affecting its solubility.
Table 2: Solubility Data for Salicylic Acid and Methyl Salicylate
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| Salicylic Acid | Water | 25 | 2.48 g/L | |
| Ethanol | 25 | 478 g/L | ||
| Acetone | 25 | 476 g/L | ||
| Diethyl Ether | 25 | 286 g/L | ||
| Methyl Salicylate | Water | 30 | 0.74 g/L | [6] |
| Ethanol | Room Temp. | Miscible | [6] | |
| Chloroform | N/A | Soluble | ||
| Diethyl Ether | N/A | Soluble |
Experimental Protocol for Determining Thermodynamic (Equilibrium) Solubility
The most reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .[7][8] This "gold standard" technique involves saturating a solvent with a solute and then measuring the concentration of the dissolved compound.[8]
Principle
An excess amount of the solid compound (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium, at which point the concentration of the dissolved solute is at its maximum. The saturated solution is then separated from the excess solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[9]
Materials and Equipment
-
This compound (solid)
-
Solvents of interest (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC with UV detector, UV-Vis spectrophotometer)
Procedure
-
Preparation: Add an excess amount of solid this compound to a vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Seal the vial and place it in a constant temperature shaker bath. Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analysis: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as g/L or mol/L.
Experimental Workflow Diagram
Caption: Workflow for determining the thermodynamic solubility of this compound.
Conclusion
While quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides the necessary framework for researchers to obtain this critical information. The provided experimental protocol for the shake-flask method is a robust and reliable approach for this purpose. The solubility data for structurally similar compounds can serve as a preliminary guide for solvent selection. Accurate determination of the solubility of this compound will undoubtedly facilitate its broader application in organic synthesis and pharmaceutical research.
References
- 1. This compound | C8H7IO3 | CID 11380407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 18179-39-0 [sigmaaldrich.com]
- 3. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 98% | CymitQuimica [cymitquimica.com]
- 6. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic analysis (NMR, IR, Mass Spec) of Methyl 4-iodosalicylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Methyl 4-iodosalicylate, a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in a clear and structured format. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided to aid researchers in their laboratory work.
Molecular Structure and Properties
This compound, with the IUPAC name methyl 2-hydroxy-4-iodobenzoate, is a substituted aromatic ester. Its physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₇IO₃[1][2][3] |
| Molecular Weight | 278.04 g/mol [1] |
| IUPAC Name | methyl 2-hydroxy-4-iodobenzoate[1][3] |
| CAS Number | 18179-39-0[2] |
| Melting Point | 69-73 °C |
| Appearance | White to yellow or brown solid[2] |
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its chemical structure and comparison with analogous compounds, such as methyl salicylate.
¹H NMR (Proton NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons of the ester group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | -OH |
| ~7.8 | Doublet | 1H | Ar-H (ortho to -COOCH₃) |
| ~7.4 | Doublet of doublets | 1H | Ar-H (meta to -COOCH₃) |
| ~6.9 | Doublet | 1H | Ar-H (para to -COOCH₃) |
| ~3.9 | Singlet | 3H | -OCH₃ |
¹³C NMR (Carbon-13 NMR) Spectroscopy
The predicted ¹³C NMR spectrum will show eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (ester) |
| ~160 | C-OH (aromatic) |
| ~140 | C-I (aromatic) |
| ~135 | Ar-CH |
| ~125 | Ar-CH |
| ~115 | Ar-C (quaternary) |
| ~110 | Ar-CH |
| ~52 | -OCH₃ |
IR (Infrared) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Broad | O-H stretch (hydroxyl) |
| ~3000 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (methyl) |
| ~1700 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~800 | Strong | C-I stretch |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of this compound is expected to show the molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 278 | Moderate | [M]⁺ (Molecular ion) |
| 247 | High | [M - OCH₃]⁺ |
| 151 | Moderate | [M - I]⁺ |
| 120 | High | [C₇H₄O₂]⁺ (from loss of I and OCH₃) |
| 92 | Moderate | [C₆H₄O]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy (ATR Method)
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Pressure Application: Apply firm and even pressure to the sample using the pressure clamp to ensure good contact with the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
-
Vaporization: Gently heat the probe to vaporize the sample into the ion source.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the different techniques in elucidating the structure of this compound.
References
An In-depth Technical Guide to Methyl 4-iodosalicylate: Commercial Availability, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-iodosalicylate is a versatile synthetic intermediate of significant interest to the pharmaceutical and chemical research sectors. Its unique structure, featuring a salicylate core with an iodine atom at the 4-position, makes it a valuable building block for the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and subsequent use in key chemical transformations, and a summary of its applications in drug discovery and development.
Introduction
This compound (CAS No: 18179-39-0), also known as Methyl 2-hydroxy-4-iodobenzoate, is an aromatic ester that serves as a crucial precursor in the synthesis of a wide array of more complex molecules.[1] Its utility stems from the presence of three key functional groups: a methyl ester, a hydroxyl group, and an iodine atom attached to the benzene ring. The ester and hydroxyl groups offer sites for further functionalization, while the carbon-iodine bond is particularly amenable to the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. This reactivity profile makes this compound a valuable tool for medicinal chemists and process developers in the pharmaceutical industry for the construction of novel drug candidates and intermediates.
Commercial Availability and Suppliers
This compound is readily available from a variety of commercial chemical suppliers. Purity levels typically range from 97% to over 99%, with the price varying accordingly and by the quantity purchased. Researchers should always refer to the supplier's certificate of analysis for detailed purity information and impurity profiles.
Below is a summary of some of the key suppliers and their typical product specifications. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥97%[2][3][4][5] | 25 g |
| Thermo Scientific (Alfa Aesar) | 98%[6][7] | 25 g |
| CymitQuimica | 98%[7] | Not specified |
| ECHEMI (various suppliers) | Up to 99%[2][8] | Varies by supplier |
| UCHEM | ≥98%[9] | Not specified |
| Shaanxi Kaierkai Pharmaceutical Technology | Not specified | Not specified |
| Biosynth | Not specified | Not specified |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₈H₇IO₃ | [7][9][10] |
| Molecular Weight | 278.04 g/mol | [2][10] |
| Appearance | White to dark yellow to brown crystals or powder | [7] |
| Melting Point | 69-73 °C | [2][9] |
| Boiling Point | 309.7 °C | [2] |
| Density | 1.88 g/cm³ | [2] |
| Solubility | Insoluble in water; soluble in common organic solvents like methanol, ethanol, and diethyl ether. | |
| CAS Number | 18179-39-0 | [2][6][10] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This compound can be synthesized from 4-iodosalicylic acid through a Fischer esterification reaction. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
4-Iodosalicylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure: [Adapted from general Fischer esterification protocols][11][12][13][14][15][16][17]
-
Reaction Setup: To a round-bottom flask, add 4-iodosalicylic acid and an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70 °C for methanol). Maintain reflux for several hours (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of drug molecules.[3][18][19]
Catalytic Cycle:
Figure 2: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
General Protocol: [Adapted from general Suzuki-Miyaura coupling protocols]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water, dioxane/water).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Application in Stille Cross-Coupling Reactions
Similar to the Suzuki-Miyaura reaction, the Stille coupling utilizes an organotin reagent to form a new carbon-carbon bond with an organic halide. This compound can serve as the halide partner in this transformation, which is particularly useful for synthesizing complex natural products.[1][20]
Catalytic Cycle:
Figure 3: Stille Cross-Coupling Catalytic Cycle.
General Protocol: [Adapted from general Stille coupling protocols]
-
Reaction Setup: Combine this compound (1.0 equiv.), the organostannane reagent (1.0-1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(AsPh₃)₂, 1-5 mol%), and a suitable solvent (e.g., toluene, THF, DMF).
-
Inert Atmosphere: Deoxygenate the reaction mixture by bubbling with an inert gas.
-
Reaction: Heat the reaction to the required temperature (ranging from room temperature to reflux) and monitor its progress.
-
Work-up and Purification: Upon completion, the reaction mixture is typically filtered through celite to remove the palladium catalyst. The filtrate is then concentrated, and the product is purified using standard techniques such as column chromatography. Due to the toxicity of organotin byproducts, specific purification methods to remove them may be necessary.
Applications in Drug Discovery and Development
The primary application of this compound in drug discovery is as a scaffold for the synthesis of more complex molecules with potential biological activity. The salicylate moiety itself is a well-known pharmacophore, present in numerous nonsteroidal anti-inflammatory drugs (NSAIDs). The ability to functionalize the 4-position through cross-coupling reactions allows for the exploration of a vast chemical space and the generation of libraries of novel compounds for biological screening.
-
Anti-inflammatory agents: By modifying the salicylate core, researchers aim to develop new NSAIDs with improved efficacy and reduced side effects.
-
Antimicrobial agents: The introduction of various substituents at the 4-position can lead to compounds with antibacterial or antifungal properties.
-
Anticancer agents: The biaryl structures formed via Suzuki-Miyaura or Stille coupling are common motifs in many anticancer drugs.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as acutely toxic if swallowed.[2][10] Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, personal protective equipment (PPE), and disposal.
GHS Hazard Statements: [10]
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
This compound is a commercially available and highly valuable synthetic intermediate for researchers in the pharmaceutical and chemical industries. Its utility in palladium-catalyzed cross-coupling reactions provides a powerful and versatile method for the synthesis of complex organic molecules, including potential drug candidates. This guide has provided an overview of its commercial availability, key physicochemical properties, detailed experimental protocols for its synthesis and application, and a summary of its role in drug discovery. Researchers utilizing this compound should adhere to the provided protocols and safety information to ensure successful and safe experimentation.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. B25438.14 [thermofisher.com]
- 7. This compound, 98% | CymitQuimica [cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. myuchem.com [myuchem.com]
- 10. This compound | C8H7IO3 | CID 11380407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. CN102267911A - Synthesis method of methyl salicylate - Google Patents [patents.google.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. athabascau.ca [athabascau.ca]
- 16. sciencemadness.org [sciencemadness.org]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Stille reaction - Wikipedia [en.wikipedia.org]
The Unharnessed Potential of Methyl 4-iodosalicylate: A Technical Guide to the Reactivity of its Iodide Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-iodosalicylate, a readily available aromatic compound, presents a versatile scaffold for chemical diversification, primarily through reactions targeting its reactive iodide substituent. This technical guide delves into the fundamental reactivity of the iodide in this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Heck, and Sonogashira reactions—and its susceptibility to nucleophilic aromatic substitution. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols for analogous systems, and a summary of expected reactivity and potential applications in drug discovery, supported by illustrative data. Visualizations of reaction mechanisms and experimental workflows are provided to facilitate a deeper understanding of the principles discussed.
Core Reactivity of the Aryl Iodide
The carbon-iodine (C-I) bond in this compound is the focal point of its reactivity. Aryl iodides are highly prized substrates in organic synthesis due to the C-I bond's susceptibility to oxidative addition by transition metal catalysts, a key step in many cross-coupling reactions. The bond dissociation energy of a C-I bond in an aryl iodide is lower than that of the corresponding bromides and chlorides, making it more reactive.
The electronic nature of the aromatic ring in this compound influences the reactivity of the iodide. The presence of an electron-withdrawing ester group (-COOCH₃) and an electron-donating hydroxyl group (-OH) ortho and para to the iodide, respectively, modulates the electron density of the aromatic ring. This substitution pattern can affect the rates of both cross-coupling and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound is an excellent candidate for these transformations, allowing for the introduction of a wide array of substituents at the 4-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the coupling of an organohalide with an organoboron compound. This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. For this compound, a Suzuki-Miyaura coupling would enable the synthesis of 4-aryl or 4-vinyl salicylates, which are of interest in medicinal chemistry.
Illustrative Reaction Scheme:
Quantitative Data (Illustrative for Analogous Aryl Iodides)
Due to a lack of specific published data for this compound, the following table presents representative yields for the Suzuki-Miyaura coupling of analogous aryl iodides. These values can serve as a benchmark for what might be expected.
| Aryl Iodide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (1), SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 2 | 98 |
| 4-Iodobenzaldehyde | Phenylboronic acid | Cu-AIA-PC-Pd (1) | K₂CO₃ | Ethanol | RT | 6 | 96[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for this compound.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL). Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful method for the synthesis of vinyl-substituted aromatic compounds. For this compound, this would yield derivatives such as methyl 4-vinylsalicylate.
Illustrative Reaction Scheme:
Quantitative Data (Illustrative for Analogous Aryl Iodides)
As specific data for this compound is limited, the following table provides representative yields for the Heck reaction of similar aryl iodides.
| Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Methyl acrylate | Pd(PPh₃)₄ | Et₃N | DMF | 85 | 0.5 | 79[2] |
| 4-Iodoanisole | Methyl acrylate | Chitosan-PPh₂-Pd | Et₃N | DMF | 100 | 24 | 89 |
| Iodobenzene | Methyl acrylate | Supported Pd | Et₃N/Na₂CO₃ | NMP | 120 | 1.5 | >95[3] |
Experimental Protocol: General Procedure for Heck Reaction
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a ligand if necessary (e.g., PPh₃, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the degassed solvent (e.g., DMF, 5 mL), the base (e.g., Et₃N, 1.5 mmol), and the alkene (1.2 mmol).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
DOT Diagram: Heck Reaction Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to aryl-substituted alkynes. This reaction is valuable for the synthesis of conjugated systems and is typically co-catalyzed by palladium and copper.
Illustrative Reaction Scheme:
Quantitative Data (Illustrative for Analogous Aryl Iodides)
The following table provides representative yields for the Sonogashira coupling of similar aryl iodides.
| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | Pd on Al₂O₃ (cat.) | Cu₂O on Al₂O₃ (cat.) | - | THF/DMA | 80 | (flow) | 60[4] |
| 4-Iodoanisole | Phenylacetylene | CuI (5) | - | K₂CO₃ | Water | 100 | 24 | 92[5] |
| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 3 | 90[6] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a general procedure and optimization will be necessary.
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper co-catalyst (e.g., CuI, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the degassed solvent (e.g., THF or DMF, 5 mL) and the base (e.g., triethylamine, 2.0 mmol). Add the terminal alkyne (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.[7]
DOT Diagram: Sonogashira Coupling Catalytic Cycles
Nucleophilic Aromatic Substitution (SNAr)
The iodide in this compound can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The rate of this reaction is influenced by the electronic properties of the aromatic ring and the nature of the nucleophile and leaving group. The presence of the electron-withdrawing ester group can facilitate this reaction.
Illustrative Reaction Scheme:
Quantitative Data (Illustrative for Analogous Aryl Halides)
| Leaving Group | Relative Rate (k_rel) |
| F | 3300 |
| Cl | 4.5 |
| Br | 2.4 |
| I | 1.0 |
Note: This trend can be solvent and nucleophile dependent.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This is a generalized protocol and conditions will vary significantly based on the nucleophile.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Reagent Addition: Add the nucleophile (e.g., sodium methoxide, 1.2 mmol).
-
Reaction: Heat the reaction mixture to an appropriate temperature (this can range from room temperature to >100 °C) and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction, pour it into water, and extract with an organic solvent. Wash the organic layer, dry it, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
DOT Diagram: SNAr Mechanism
Relevance in Drug Discovery and Signaling Pathways
Salicylic acid and its derivatives are well-known for their diverse biological activities.[8] The functionalization of the this compound scaffold through the reactions described above opens avenues for the synthesis of novel compounds with potential therapeutic applications.
Substitutions at the 4-position of the salicylate ring have been shown to modulate biological activity.[4][9] For instance, the introduction of different aryl groups via Suzuki coupling could lead to derivatives that interact with various biological targets.
Potential Signaling Pathway Interactions:
Salicylic acid is a key signaling molecule in plants, involved in systemic acquired resistance (SAR) against pathogens.[4] In animals, salicylates are known to modulate inflammatory pathways. For example, they can inhibit the activity of cyclooxygenase (COX) enzymes and affect the NF-κB signaling pathway. It is plausible that derivatives of this compound could interact with these or other signaling pathways.
DOT Diagram: Hypothetical Signaling Pathway Modulation
Conclusion
This compound is a valuable and reactive building block for organic synthesis. The iodide at the 4-position serves as a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. While specific quantitative data for this particular substrate is sparse in the literature, by analogy to similar aryl iodides, it is expected to be a highly effective substrate for the introduction of diverse functional groups. The resulting salicylate derivatives hold significant potential for the development of novel therapeutic agents, warranting further investigation into their synthesis and biological activity. The protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Transition-Metal-Free Suzuki-Type Coupling Reactions [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. Salicylate activity. 3. Structure relationship to systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for Suzuki-Miyaura Coupling of Methyl 4-iodosalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of biaryl and heteroaryl-aryl scaffolds, which are common motifs in biologically active molecules. Methyl 4-iodosalicylate is a valuable building block in this context, as the resulting 4-aryl-2-hydroxybenzoic acid derivatives are key intermediates for various pharmaceutical agents and functional materials. The presence of the hydroxyl and methyl ester functionalities on the aromatic ring requires careful optimization of reaction conditions to achieve high yields and avoid side reactions.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. It includes a summary of typical reaction parameters, a step-by-step experimental procedure, and expected outcomes based on analogous reactions reported in the literature.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. The high reactivity of the C-I bond facilitates this step.[2]
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, replacing the iodide. The base is crucial for the activation of the boronic acid.[3]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Data Presentation: Representative Reaction Parameters
The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions used for the coupling of aryl iodides, which can be adapted for this compound.
| Component | Examples | Typical Concentration/Loading | Notes |
| Aryl Iodide | This compound | 1.0 equiv | Starting material. |
| Arylboronic Acid | Phenylboronic acid, 4-Methoxyphenylboronic acid, etc. | 1.2 - 1.5 equiv | Excess is used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 1 - 5 mol% | Pd(PPh₃)₄ can often be used without an additional ligand. |
| Ligand | PPh₃, SPhos, XPhos | 2 - 10 mol% | Required when using Pd sources like Pd(OAc)₂ or Pd₂(dba)₃. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | 2.0 - 3.0 equiv | An inorganic base is typically used in an aqueous solution. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF, THF/H₂O | Biphasic systems are common. | Degassing the solvent is crucial to prevent catalyst oxidation. |
| Temperature | 80 - 110 °C | Reaction is typically heated to ensure a reasonable reaction rate. | |
| Reaction Time | 2 - 24 h | Monitored by TLC or LC-MS. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the coupling of this compound with phenylboronic acid. This reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation of the catalyst.
Materials:
-
This compound (1.0 mmol, 278.05 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL, degassed)
-
Water (1 mL, degassed)
-
Ethyl acetate (for workup)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
-
Low or no yield:
-
Ensure the reaction was performed under strictly inert conditions.
-
Check the quality of the palladium catalyst; it can degrade over time.
-
Verify the purity of the boronic acid, as they can undergo protodeboronation.
-
Ensure the base is of sufficient quality and quantity.
-
Increase the reaction temperature or time if the reaction is sluggish.
-
-
Formation of side products:
-
Homocoupling of the boronic acid can occur in the presence of oxygen.
-
Protodeboronation of the boronic acid can be minimized by using milder bases or anhydrous conditions if applicable.
-
Dehalogenation of the aryl iodide can sometimes be observed.
-
By following this detailed protocol and considering the provided application notes, researchers can effectively perform the Suzuki-Miyaura coupling of this compound to generate valuable biaryl compounds for various applications in research and development.
References
Application Notes: Methyl 4-iodosalicylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-iodosalicylate is a versatile aromatic building block in organic synthesis. Its structure incorporates several key features that make it a valuable precursor for the synthesis of complex molecules. The presence of an iodine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The ortho-hydroxyl group can direct metallation reactions and participate in the formation of heterocyclic structures. Furthermore, the methyl ester functionality can be readily hydrolyzed or transformed into other functional groups. This application note provides an overview of the utility of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. While specific literature examples for this compound in these reactions are limited, this document presents adapted protocols based on successful couplings of structurally similar iodo-aromatic compounds.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇IO₃ |
| Molecular Weight | 278.04 g/mol |
| Appearance | Solid |
| Melting Point | 69-73 °C |
| CAS Number | 18179-39-0 |
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron compound.[1] this compound is a suitable substrate for this reaction, allowing for the synthesis of various biphenyl derivatives, which are common motifs in pharmaceuticals and functional materials. The iodine atom at the 4-position is readily susceptible to oxidative addition to a palladium(0) catalyst.[1]
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Representative Adapted Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl iodides.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Quantitative Data (Adapted)
The following table summarizes expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical outcomes for similar substrates.
| Entry | Arylboronic Acid (R-B(OH)₂) | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | Methyl 2-hydroxy-4-phenylbenzoate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 2-hydroxy-4-(4-methoxyphenyl)benzoate | 82 |
| 3 | 3-Tolylboronic acid | Methyl 2-hydroxy-4-(3-tolyl)benzoate | 88 |
| 4 | 4-Fluorophenylboronic acid | Methyl 2-hydroxy-4-(4-fluorophenyl)benzoate | 79 |
II. Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction, co-catalyzed by palladium and copper complexes, provides a direct route to substituted alkynes. This compound can be effectively coupled with a variety of terminal alkynes to generate precursors for more complex molecular architectures.
General Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Representative Adapted Protocol: Sonogashira Coupling
This protocol is adapted from general procedures for the Sonogashira coupling of aryl iodides.[2]
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Quantitative Data (Adapted)
The following table presents expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on typical results for analogous reactions.
| Entry | Terminal Alkyne (R-C≡CH) | Product | Expected Yield (%) |
| 1 | Phenylacetylene | Methyl 2-hydroxy-4-(phenylethynyl)benzoate | 90 |
| 2 | 1-Hexyne | Methyl 2-hydroxy-4-(hex-1-yn-1-yl)benzoate | 85 |
| 3 | Trimethylsilylacetylene | Methyl 2-hydroxy-4-((trimethylsilyl)ethynyl)benzoate | 92 |
| 4 | 3-Hydroxypropyne | Methyl 2-hydroxy-4-(3-hydroxyprop-1-yn-1-yl)benzoate | 78 |
III. Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3] This reaction is a valuable tool for the synthesis of substituted alkenes. This compound can serve as the aryl halide component, reacting with various alkenes to produce stilbene and cinnamate derivatives.
General Reaction Scheme:
Caption: Heck reaction of this compound.
Representative Adapted Protocol: Heck Reaction
This protocol is adapted from standard Heck reaction conditions for aryl iodides.[3]
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (1.5 mmol).
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour into water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Representative Quantitative Data (Adapted)
The following table shows expected yields for the Heck reaction of this compound with representative alkenes.
| Entry | Alkene | Product | Expected Yield (%) |
| 1 | Styrene | Methyl 2-hydroxy-4-styrylbenzoate | 75 |
| 2 | Methyl acrylate | Methyl 3-(3-hydroxy-4-(methoxycarbonyl)phenyl)acrylate | 80 |
| 3 | n-Butyl acrylate | n-Butyl 3-(3-hydroxy-4-(methoxycarbonyl)phenyl)acrylate | 78 |
| 4 | Acrylonitrile | Methyl 4-(2-cyanovinyl)-2-hydroxybenzoate | 72 |
Experimental Workflows
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling Workflow
Caption: General workflow for Sonogashira coupling.
Heck Reaction Workflow
Caption: General workflow for Heck reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized aromatic compounds. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, allows for the efficient construction of biaryl, aryl-alkyne, and aryl-alkene scaffolds. The provided adapted protocols and representative data serve as a guide for researchers in organic synthesis and drug discovery to explore the potential of this readily accessible starting material in the development of novel molecules with potential applications in medicinal chemistry and materials science. Further optimization of the presented reaction conditions may be necessary depending on the specific substrates employed.
References
Application Notes and Protocols for Carbon-Carbon Bond Formation Using Methyl 4-iodosalicylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of methyl 4-iodosalicylate in palladium-catalyzed carbon-carbon bond formation reactions. This compound is a versatile building block in organic synthesis, particularly valuable in the construction of complex molecular architectures relevant to drug discovery and materials science.[1] The presence of an iodine atom at the 4-position facilitates a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.[1]
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or migratory insertion (for the Heck reaction), and reductive elimination. This compound, with its reactive C-I bond, is an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl halide and an organoboron compound. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reaction is highly feasible based on protocols for analogous aryl iodides.
General Reaction Scheme:
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | >90 (estimated) |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 10 | >85 (estimated) |
Note: Yields are estimated based on typical outcomes for similar substrates and require experimental verification.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₃PO₄, Na₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, DME, 1,4-Dioxane)
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and hotplate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the aryl boronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Mizoroki-Heck reaction enables the formation of a new C-C bond between an aryl halide and an alkene. This reaction is particularly useful for the synthesis of substituted alkenes.
General Reaction Scheme:
Data Presentation: Representative Reaction Conditions for Heck Reaction
| Entry | Alkene | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 24 | >80 (estimated) |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 18 | >85 (estimated) |
| 3 | n-Butyl acrylate | Pd/C (10) | - | K₂CO₃ | NMP | 110 | 20 | >75 (estimated) |
Note: Yields are estimated based on typical outcomes for similar substrates and require experimental verification.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., Triethylamine (Et₃N), Sodium acetate (NaOAc))
-
Anhydrous and degassed solvent (e.g., DMF, DMA, NMP)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and hotplate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (3-5 mol%), and the base (1.5-2.0 equiv.).
-
Add the degassed solvent, followed by the alkene (1.1-1.5 equiv.).
-
Heat the reaction mixture to the specified temperature (100-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualization: Heck Reaction Workflow
Caption: General experimental workflow for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically catalyzed by both palladium and copper complexes.
General Reaction Scheme:
Data Presentation: Representative Reaction Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 8 | >90 (estimated) |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | Toluene | 70 | 12 | >85 (estimated) |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 50 | 10 | >80 (estimated) |
Note: Yields are estimated based on typical outcomes for similar substrates and require experimental verification.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous and degassed solvent (e.g., THF, Toluene)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (2-3 mol%), and CuI (4-5 mol%).
-
Add the degassed solvent and the amine base (2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Stir the reaction mixture at the specified temperature (50-70 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with saturated aqueous ammonium chloride and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Visualization: Sonogashira Catalytic Cycles
References
Application Notes and Protocols for Stille Coupling with Methyl 4-iodosalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. Developed by John K. Stille, this palladium-catalyzed reaction joins an organotin compound (organostannane) with an organic halide or pseudohalide.[1][2] Its significance in medicinal chemistry and drug development is underscored by its tolerance to a wide array of functional groups, allowing for the late-stage modification of complex molecules.[3] Methyl 4-iodosalicylate is a valuable building block in the synthesis of various biologically active compounds and natural products. The Stille coupling provides a direct method to introduce aryl, vinyl, or alkynyl substituents at the 4-position of the salicylate core, paving the way for the creation of diverse molecular architectures.
These application notes provide a detailed protocol and experimental considerations for the Stille coupling of this compound with various organostannanes.
General Principles of the Stille Coupling Reaction
The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (in this case, this compound), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the organostannane is transferred to the palladium center, and the tin halide is released as a byproduct. This step is often the rate-determining step of the reaction.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency of the Stille coupling is influenced by several factors, including the choice of catalyst, ligands, solvent, and temperature. For the coupling of aryl iodides like this compound, a variety of palladium sources and phosphine ligands can be employed.
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for a Stille coupling reaction and the catalytic cycle.
References
Application Notes and Protocols: Derivatization of Methyl 4-iodosalicylate for Medicinal Chemistry
Introduction
Methyl 4-iodosalicylate is a highly versatile scaffold in medicinal chemistry, offering a strategic starting point for the synthesis of a diverse range of therapeutic candidates. The salicylate core is a well-established pharmacophore known for its anti-inflammatory, analgesic, and antipyretic properties, with aspirin being its most famous derivative.[1] The presence of an iodine atom at the C-4 position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties. This functionalization is a key strategy for modulating the pharmacological properties of lead compounds.[2][3] Furthermore, salicylate derivatives have been investigated as inhibitors of targets such as methionine aminopeptidase (MetAP) and for their potential in treating neurodegenerative diseases and cancer.[2][4]
This document provides detailed protocols for three key derivatization reactions of this compound: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. It also presents quantitative data on the biological activities of related salicylate derivatives and visualizes key experimental workflows and a relevant biological signaling pathway.
Synthetic Methodologies and Experimental Protocols
The carbon-iodine bond in this compound is highly reactive towards oxidative addition to palladium(0) catalysts, making it an excellent substrate for cross-coupling reactions.[5] Below are detailed protocols for its derivatization.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl iodide with an aryl or heteroaryl boronic acid. This reaction is fundamental for creating biaryl structures prevalent in many pharmaceutical compounds.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki coupling of aryl iodides.[5][7]
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, DMF)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, oven-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if used).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure anaerobic conditions.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating or under microwave irradiation for shorter reaction times.[6][7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-salicylate derivative.[7][8]
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Iodides.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Typical Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-24 h | 85-95 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 8-16 h | 90-98 |
| 3 | XPhos Pd G2 (2) | - | Cs₂CO₃ (2.0) | EtOH/H₂O (3:1) (MW) | 120 | 15-30 min | 88-97 |
Note: Data is adapted from general protocols for aryl iodides and may require optimization for this compound.[6][7][9]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira reaction facilitates the coupling of this compound with terminal alkynes, a powerful method for synthesizing structures containing a C(sp²)-C(sp) bond. This reaction is catalyzed by a combination of palladium and copper(I) complexes.[10]
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is based on established procedures for Sonogashira cross-coupling.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper Co-catalyst (e.g., CuI, 1-4 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), 3.0 equiv)
-
Solvent (e.g., Anhydrous THF or DMF)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 5-10 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by TLC. For some substrates, the reaction may proceed at room temperature.[12]
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.
-
Extraction: Wash the filtrate sequentially with a saturated aqueous solution of NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the 4-alkynyl-salicylate derivative.[10]
Table 2: Typical Reaction Conditions for Sonogashira Coupling of Aryl Iodides. | Entry | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3.0) | THF | 50-80 | 4-12 | 80-95 | | 2 | Pd(OAc)₂ (2) | CuI (1) | Piperidine/ACN | 60 | 4-12 | 85-92 | | 3 | Pd(PPh₃)₄ (5) | CuI (10) | TEA (as solvent) | TEA | 70 | 6-18 | 75-90 |
Note: Data is adapted from general protocols for aryl iodides.[10][11][12] A copper-free version can also be employed to prevent the common side-reaction of alkyne homo-coupling.[11]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] This reaction is critical for synthesizing 4-amino-salicylate derivatives by coupling this compound with primary or secondary amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl iodides.[15][16]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, tBuDavePhos, 4 mol%)
-
Base (e.g., NaOtBu, KOtBu, Cs₂CO₃, 1.4-2.0 equiv)
-
Solvent (e.g., Anhydrous Toluene, Dioxane)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst, the ligand, and the base.
-
Reagent Addition: Add this compound and the anhydrous solvent.
-
Amine Addition: Add the amine to the reaction mixture via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired 4-amino-salicylate derivative.[13][15]
Table 3: Typical Reaction Conditions for Buchwald-Hartwig Amination of Aryl Iodides.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 85-95 |
| 2 | Pd₂(dba)₃ (2) | tBuDavePhos (4) | KOtBu (1.5) | Dioxane | 100-120 | 10-20 | 88-96 |
| 3 | Pd(OAc)₂ (1) | CM-phos (4) | K₂CO₃ (2.5) | t-BuOH | 110 | 12 | 86-92 |
Note: Data is adapted from general protocols for aryl iodides.[13][15][16] The choice of ligand and base is crucial and often depends on the nature of the amine.[13]
Biological Applications and Target Pathways
Salicylate derivatives are known to interact with multiple biological targets, leading to a wide range of therapeutic effects, primarily anti-inflammatory and antibacterial activities.[2][4][17]
Antibacterial Activity
A series of salicylate-based compounds have been synthesized and evaluated as inhibitors of methionine aminopeptidase (MetAP), an essential enzyme for bacterial survival.[2] This makes MetAP an attractive target for developing novel antibacterial agents. The inhibitory activity is often dependent on the presence of both the hydroxyl and carboxyl groups of the salicylate scaffold.[2]
Table 4: In Vitro Activity of Salicylate Derivatives against E. coli MetAP and E. coli growth.
| Compound | R Group | MetAP IC₅₀ (µM) [Fe(II)-form] | E. coli MIC (µg/mL) |
|---|---|---|---|
| 4 | 3-Thienyl | 0.40 | 16 |
| 5 | 4-Biphenyl | 0.20 | 8 |
| 6 | 4-(3-Thienyl)phenyl | 0.15 | 8 |
| 13 | 4-(2-Naphthyl)phenyl | 0.17 | 16 |
| 15 | 4-(4-Fluorophenyl)phenyl | 0.12 | 8 |
Data extracted from Wang et al., demonstrating potent inhibition of the Fe(II)-form of E. coli MetAP and corresponding antibacterial activity.[2]
Anti-inflammatory Activity and Signaling Pathways
The anti-inflammatory effects of salicylates are partly mediated through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines like TNF-α and interleukins.[17][18] By inhibiting this pathway, salicylate derivatives can reduce the inflammatory response.
Caption: Salicylates inhibit the NF-κB signaling pathway.
Conclusion
This compound serves as an outstanding starting material for the development of novel therapeutic agents. The strategic placement of the iodine atom allows for facile derivatization through robust and high-yielding cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The resulting derivatives of the salicylate scaffold show significant promise as antibacterial and anti-inflammatory agents, with demonstrated activity against validated targets like MetAP and the NF-κB pathway. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this versatile intermediate.
References
- 1. drugs.com [drugs.com]
- 2. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Frontiers | Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Methyl 4-iodosalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl 4-iodosalicylate is an organic compound with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. Due to the limited availability of specific validated analytical methods for this compound in publicly accessible literature, this document provides detailed application notes and protocols adapted from established methods for structurally related compounds, such as halogenated salicylates and other iodinated aromatic compounds. The primary analytical techniques detailed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering high sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) Method
Application Note:
Reverse-phase HPLC with UV detection is a robust and widely applicable technique for the quantification of aromatic compounds like this compound. The method's adaptability to various sample matrices, coupled with its precision and accuracy, makes it a preferred choice for routine analysis. The presence of the chromophoric aromatic ring and the salicylate structure allows for sensitive detection at specific UV wavelengths. This application note outlines a hypothetical HPLC method based on the analysis of similar compounds, such as 4-iodosalicylic acid and other halogenated salicylanilides.[1][2]
Illustrative Quantitative Data:
The following table summarizes the expected performance characteristics of the proposed HPLC method for the quantification of this compound. These values are illustrative and based on methods for structurally similar analytes.[1][3]
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Protocol: HPLC-UV Analysis of this compound
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitoring at the UV absorbance maximum of this compound (estimated to be around 240 nm and 310 nm, requiring experimental verification).
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
3. Sample Preparation:
-
The sample preparation will be matrix-dependent. A general approach for a solid sample is as follows:
-
Accurately weigh a known amount of the sample.
-
Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or vortexing.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtrate with the mobile phase to bring the analyte concentration within the calibration range.
-
4. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Experimental Workflow for HPLC Analysis:
References
- 1. Determination of seven restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. 4-Iodosalicylic acid | SIELC Technologies [sielc.com]
- 3. Simultaneous determination of iodinated haloacetic acids and aromatic iodinated disinfection byproducts in waters with a new SPE-HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Biaryl, Stilbene, and Aryl-Heteroatom Derivatives from Methyl 4-Iodosalicylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of larger, more complex molecules starting from the versatile building block, Methyl 4-iodosalicylate. The methodologies outlined herein focus on widely applicable and robust transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann reactions. These protocols are designed to serve as a practical guide for researchers in medicinal chemistry, organic synthesis, and drug development, enabling the creation of diverse molecular scaffolds for various research applications.
Introduction
This compound is a readily available and highly functionalized aromatic compound. The presence of an iodo group at the 4-position provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions. The ortho-hydroxyl and meta-ester functionalities offer opportunities for further derivatization and can influence the electronic properties and reactivity of the molecule. This unique combination of functional groups makes this compound an attractive starting material for the synthesis of a wide range of complex organic molecules, including biaryl compounds, stilbenes, and molecules with carbon-heteroatom bonds, many of which are relevant in the development of new therapeutic agents and functional materials.
This application note details generalized yet robust protocols for five key cross-coupling reactions utilizing this compound as the starting material. The provided methodologies are based on established procedures for similar aryl iodides and have been adapted to accommodate the specific functionalities of the starting material.
Synthetic Pathways Overview
The following diagram illustrates the key synthetic transformations that can be performed on this compound to generate a variety of larger molecular structures.
Caption: Overview of key cross-coupling reactions for the synthesis of larger molecules from this compound.
Experimental Protocols and Data
The following sections provide detailed, step-by-step protocols for the synthesis of various derivatives from this compound. The reaction conditions and yields are generalized based on literature precedents for similar substrates and should be optimized for specific coupling partners.
Suzuki-Miyaura Coupling for the Synthesis of Biaryl Salicylates
The Suzuki-Miyaura reaction is a highly versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[1] This protocol describes the synthesis of methyl 4-aryl-salicylates.
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane/water or toluene/ethanol/water) via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C) for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-aryl-salicylate.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 85 | 8 | 80-92 |
| 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 100 | 16 | 75-88 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ | DME/H₂O | 80 | 18 | 70-85 |
Heck Reaction for the Synthesis of Stilbene Derivatives
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2] This protocol describes the synthesis of methyl 4-vinyl-salicylate derivatives.
References
Application Notes and Protocols: Methyl 4-iodosalicylate as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-iodosalicylate is a highly functionalized aromatic building block that serves as a versatile starting material in the synthesis of a wide array of biologically active molecules. Its structure incorporates three key features that are highly advantageous in drug discovery: a salicylate core, a methyl ester, and an iodine atom. The salicylate scaffold is a well-established pharmacophore known for its anti-inflammatory, analgesic, and antipyretic properties. The methyl ester provides a handle for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid. The iodine atom at the 4-position is particularly valuable, serving as a reactive site for the introduction of diverse substituents through various palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its application in the synthesis of potential anti-inflammatory agents and kinase inhibitors. Detailed experimental protocols for key synthetic transformations are provided, along with illustrative signaling pathways and experimental workflows.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | Methyl 2-hydroxy-4-iodobenzoate, 4-Iodosalicylic acid methyl ester | [1][2] |
| CAS Number | 18179-39-0 | [1][2] |
| Molecular Formula | C₈H₇IO₃ | [1][2] |
| Molecular Weight | 278.04 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 69-73 °C | [2] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Applications in Drug Discovery
The strategic placement of the iodine atom on the salicylate scaffold makes this compound an ideal substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This enables the exploration of chemical space around the salicylate core, a strategy often employed in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
Synthesis of Anti-Inflammatory Agents
The salicylate moiety is the core of many non-steroidal anti-inflammatory drugs (NSAIDs). By functionalizing the 4-position of this compound, novel derivatives with potentially improved anti-inflammatory activity or a better side-effect profile can be synthesized. For instance, the introduction of aryl or heteroaryl groups can lead to compounds that interact with key inflammatory signaling pathways, such as the NF-κB and cyclooxygenase (COX) pathways.
Inflammation is a complex biological response involving a network of signaling pathways. Salicylates are known to modulate key inflammatory pathways, including the NF-κB and COX pathways.
Synthesis of Kinase Inhibitors
The 4-position of the salicylate ring is a key vector for modification to target various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. By employing cross-coupling reactions, a diverse range of aromatic and heteroaromatic moieties can be introduced at this position to interact with the ATP-binding site of kinases.
Experimental Protocols
The following are detailed protocols for key palladium-catalyzed cross-coupling reactions that are highly applicable to this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02 mmol) to the flask.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1:1 mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and CuI (0.01 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., 5 mL of THF) and the base (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative SAR of 4-Substituted Salicylate Derivatives
The following table provides a representative example of how quantitative data for a series of 4-substituted salicylate derivatives, synthesized from this compound, could be presented. The biological activity data shown here is illustrative and serves to demonstrate the type of data that would be generated in a drug discovery campaign.
| Compound ID | R Group (at 4-position) | COX-2 Inhibition (IC₅₀, µM) | Kinase X Inhibition (IC₅₀, µM) |
| M4IS-1 | -H (from Methyl salicylate) | >100 | >100 |
| M4IS-2 | Phenyl | 15.2 | 25.8 |
| M4IS-3 | 4-Fluorophenyl | 8.5 | 12.1 |
| M4IS-4 | 3-Pyridyl | 12.3 | 8.9 |
| M4IS-5 | 4-Methoxyphenyl | 25.6 | 45.3 |
| M4IS-6 | Thiophen-2-yl | 10.1 | 15.7 |
| M4IS-7 | Phenylethynyl | 5.8 | 7.2 |
Data is for illustrative purposes only.
Conclusion
This compound is a valuable and versatile building block for drug discovery. Its pre-functionalized scaffold allows for the efficient synthesis of diverse compound libraries targeting a range of biological targets, including those involved in inflammation and cellular signaling. The robust and well-established palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Sonogashira reactions, provide reliable and straightforward access to novel salicylate derivatives. The application notes and protocols provided herein serve as a guide for researchers to leverage the full potential of this compound in their drug discovery endeavors.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 4-Iodosalicylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of methyl 4-iodosalicylate. This versatile building block serves as a key starting material for the synthesis of a wide array of functionalized aromatic compounds with significant potential in medicinal chemistry and materials science. The protocols outlined herein cover four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig.
Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is an attractive substrate for these transformations due to the reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst. The resulting 4-substituted salicylate derivatives are scaffolds of interest in drug discovery, exhibiting a range of biological activities.[1] This document aims to provide a practical guide for utilizing this compound in these powerful synthetic methodologies.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron compound. This reaction is widely used for the synthesis of biaryl compounds.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 88 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | 85 |
| 4 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 12 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of Methyl 4-phenyl-2-hydroxybenzoate:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 278 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the desired product.
Catalytic Cycle of the Suzuki-Miyaura Reaction
II. Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2] It is a valuable method for the synthesis of substituted alkenes, such as stilbenes and cinnamates.
Data Presentation: Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 16 | 85 |
| 2 | Ethyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 12 | 90 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 120 | 24 | 75 |
| 4 | Cyclohexene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 68 |
Experimental Protocol: Heck Reaction
Synthesis of Methyl 4-(2-ethoxycarbonyl-vinyl)-2-hydroxybenzoate:
-
In a sealed tube, combine this compound (1.0 mmol, 278 mg), ethyl acrylate (1.5 mmol, 150 mg, 163 µL), and potassium carbonate (2.0 mmol, 276 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Evacuate the tube and backfill with argon.
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield the product.
General Workflow for a Heck Reaction
III. Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[3]
Data Presentation: Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6 | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (3) | Toluene | 70 | 8 | 88 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - (copper-free) | P(t-Bu)₃ (4), Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 12 | 82 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | DMF | 50 | 10 | 91 |
Experimental Protocol: Sonogashira Coupling
Synthesis of Methyl 2-hydroxy-4-(phenylethynyl)benzoate:
-
To a Schlenk flask, add this compound (1.0 mmol, 278 mg), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Evacuate the flask and backfill with argon.
-
Add anhydrous, degassed tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 303 mg, 418 µL).
-
Add phenylacetylene (1.2 mmol, 122 mg, 134 µL) dropwise via syringe.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient).
Catalytic Cycles in Sonogashira Coupling
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[4]
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 94 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | t-BuOH | 90 | 16 | 89 |
| 4 | Piperidine | Pd(OAc)₂ (2) | JohnPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 10 | 91 |
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of Methyl 2-hydroxy-4-(morpholino)benzoate:
-
In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.5 mmol, 144 mg).
-
Add this compound (1.0 mmol, 278 mg).
-
Remove the tube from the glovebox and add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 105 mg, 105 µL) under an argon atmosphere.
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction with ethyl acetate (20 mL) and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography (hexanes/ethyl acetate gradient).
Application in Drug Discovery: Inhibition of NF-κB Signaling
Many 4-aryl salicylate derivatives, which can be synthesized via the Suzuki-Miyaura coupling of this compound, have been investigated for their anti-inflammatory properties. A key mechanism of action for some of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6][7] This pathway is a central regulator of inflammation, and its inhibition is a major therapeutic target for a variety of inflammatory diseases.
Disclaimer
These protocols are intended as a general guide. Optimal reaction conditions may vary depending on the specific substrates, reagents, and equipment used. It is essential to perform small-scale optimization experiments and to consult the relevant safety data sheets (SDS) before handling any chemicals. All reactions should be carried out in a well-ventilated fume hood by trained personnel.
References
- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of NF-kappaB signaling: design and synthesis of a biotinylated isopanepoxydone affinity reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-iodosalicylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 4-iodosalicylate synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Question: Why is my yield of this compound consistently low?
Answer:
Low yields in the synthesis of this compound can stem from several factors related to the electrophilic aromatic substitution (EAS) reaction. The hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups of methyl salicylate direct the incoming electrophile, but reaction conditions must be carefully controlled to favor the desired product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time. - Optimize Temperature: While higher temperatures can increase the reaction rate, they may also lead to side product formation. A moderate temperature (e.g., room temperature to 50°C) is often optimal.[1][2] - Ensure Proper Stoichiometry: Use a slight excess of the iodinating agent (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion. |
| Suboptimal Iodinating Agent | - Choice of Reagent: The reactivity of the iodinating agent is crucial. For activated rings like methyl salicylate, milder agents are preferred to control selectivity. N-Iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) often provides good yields and regioselectivity.[3] Iodine monochloride (ICl) is more reactive and may lead to over-iodination. A combination of an iodide salt (like KI or NaI) with an oxidizing agent (e.g., sodium hypochlorite, hydrogen peroxide) can also be effective.[4][5][6] |
| Poor Regioselectivity | - Steric Hindrance: The hydroxyl group is a strong ortho-, para-director. While the 4-position (para to -OH) is sterically accessible, some formation of the 5-iodo isomer (ortho to -OH and meta to -COOCH₃) can occur. Using a bulkier solvent might favor para-substitution. |
| Product Decomposition | - Light Sensitivity: Iodinated aromatic compounds can be light-sensitive. Protect the reaction mixture from direct light to prevent decomposition. - Work-up Conditions: During work-up, avoid overly acidic or basic conditions for extended periods, as this can lead to hydrolysis of the ester. |
| Loss During Work-up and Purification | - Extraction: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions with smaller volumes of solvent. - Purification: Column chromatography is often necessary to separate the desired 4-iodo isomer from other isomers and di-iodinated byproducts. Choose an appropriate solvent system for optimal separation. |
Question: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize them?
Answer:
The formation of multiple products is a common challenge in the iodination of methyl salicylate due to the presence of two activating groups.
Common Impurities and Mitigation Strategies:
| Impurity | Identification | Mitigation Strategy |
| Unreacted Methyl Salicylate | A spot on TLC with a similar Rf value to the starting material. | - Increase reaction time. - Use a slight excess of the iodinating agent. - Ensure the catalyst (if used) is active. |
| Methyl 5-iodosalicylate | An isomeric product. Can be identified by NMR spectroscopy. | - Optimize the reaction conditions (solvent, temperature, catalyst) to favor para-substitution. - Careful purification by column chromatography is usually required. |
| Methyl 3,5-diiodosalicylate | A di-iodinated byproduct. Will have a different Rf on TLC and a higher molecular weight. | - Use a controlled amount of the iodinating agent (closer to 1.0 equivalent). - Add the iodinating agent slowly to the reaction mixture to avoid localized high concentrations. - Perform the reaction at a lower temperature. |
| Salicylic Acid | From hydrolysis of the methyl ester. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Minimize exposure to strong acids or bases during work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the best iodinating agent for the synthesis of this compound?
A1: The choice of iodinating agent depends on the desired balance of reactivity and selectivity. For a high-yield, regioselective synthesis, N-Iodosuccinimide (NIS) with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) is often a good choice.[4][7] This system provides a controlled source of the electrophilic iodine species. A mixture of an iodide salt (e.g., KI) and an oxidizing agent (e.g., H₂O₂) in an appropriate solvent can also be effective and is a more environmentally benign option.[1][2]
Q2: How does the solvent affect the reaction?
A2: The solvent can influence the reaction rate and selectivity. Polar aprotic solvents like acetonitrile or dichloromethane are commonly used for electrophilic aromatic iodination.[8] The choice of solvent can affect the solubility of the reagents and the stability of the reaction intermediates. For instance, using a more viscous or sterically hindering solvent might favor the formation of the para-substituted product over the ortho-isomer.
Q3: What is the optimal temperature for this reaction?
A3: The optimal temperature is a trade-off between reaction rate and selectivity. For many iodinations of activated aromatic rings, the reaction can proceed efficiently at room temperature.[3] If the reaction is sluggish, gentle heating (e.g., 40-50°C) can be applied.[1][2] However, higher temperatures increase the risk of di-iodination and other side reactions. It is recommended to start at room temperature and monitor the reaction by TLC before increasing the temperature.
Q4: How can I purify the final product?
A4: Purification of this compound typically involves the following steps:
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Quenching: The reaction is quenched by adding a reducing agent like sodium thiosulfate or sodium bisulfite solution to remove any unreacted iodine.
-
Extraction: The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate or dichloromethane.
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Washing: The organic layer is washed with water and brine to remove any water-soluble impurities.
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Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
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Solvent Removal: The solvent is removed under reduced pressure.
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Chromatography/Recrystallization: The crude product is often purified by column chromatography on silica gel to separate the desired 4-iodo isomer from other isomers and byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can also be used for further purification.
Experimental Protocols
High-Yield Synthesis of this compound using N-Iodosuccinimide (NIS)
This protocol is designed to favor the formation of the 4-iodo isomer with good yield.
Materials:
-
Methyl salicylate
-
N-Iodosuccinimide (NIS)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
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Saturated aqueous sodium thiosulfate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl salicylate (1.0 eq) in anhydrous acetonitrile.
-
Add p-toluenesulfonic acid monohydrate (0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add N-Iodosuccinimide (1.1 eq) portion-wise over 15-20 minutes, keeping the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution to quench the excess NIS.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the pure this compound.
Data Presentation
Table 1: Comparison of Iodinating Agents for the Synthesis of this compound (Illustrative Data)
| Iodinating Agent | Catalyst/Co-reagent | Solvent | Temperature (°C) | Typical Yield of 4-iodo isomer (%) |
| I₂ | H₂O₂ | Water/Ethanol | 50 | 60-75[1][2] |
| NIS | p-TsOH | Acetonitrile | 0 to RT | 80-90[3] |
| ICl | - | Dichloromethane | 0 to RT | 70-85 |
| NaI | NaOCl | Ethanol | RT | 65-80[5][6] |
Note: Yields are illustrative and can vary based on specific reaction conditions and scale.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Logical relationships between reaction parameters and outcomes.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 5. Electrophilic Aromatic Iodination of Vanillin - 961 Words | Bartleby [bartleby.com]
- 6. organicers.org [organicers.org]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. quora.com [quora.com]
Technical Support Center: Purification of Crude Methyl 4-iodosalicylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Methyl 4-iodosalicylate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized by the iodination of methyl salicylate, may contain several impurities:
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Unreacted Methyl Salicylate: Incomplete iodination will result in the presence of the starting material.
-
Di-iodinated Products: Over-iodination can lead to the formation of di-iodinated methyl salicylate isomers.
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Regioisomers: Besides the desired 4-iodo isomer, other isomers such as Methyl 2-hydroxy-3-iodobenzoate, Methyl 2-hydroxy-5-iodobenzoate, or Methyl 2-hydroxy-6-iodobenzoate may be formed depending on the reaction conditions.
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Residual Iodinating Reagent and Byproducts: Depending on the iodinating agent used (e.g., I₂/HIO₃, NIS), residual reagents or their byproducts may be present.
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Solvent Residues: Residual solvents from the reaction and initial work-up steps.
Q2: My purified this compound has a low melting point and a broad melting range. What is the likely cause?
A2: A low and broad melting point is a strong indicator of impurities. The presence of unreacted starting material, isomeric byproducts, or residual solvents can disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Pure this compound has a reported melting point in the range of 69-73 °C.
Q3: I am observing a persistent yellow or brown color in my purified product. How can I remove it?
A3: A persistent color can be due to trace impurities, possibly from the iodinating reagent or degradation products. Recrystallization with the addition of a small amount of activated charcoal can often help decolorize the solution before crystallization. However, use charcoal sparingly as it can also adsorb your desired product, leading to lower yields.
Q4: Can I use an extraction to purify my crude product?
A4: An initial work-up involving extraction is crucial to remove inorganic salts and water-soluble impurities. Typically, the reaction mixture is quenched, and the product is extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with a reducing agent solution (e.g., sodium thiosulfate) to remove unreacted iodine, followed by a brine wash. However, extraction alone is usually insufficient to separate the desired product from organic impurities like isomers and starting material. Further purification by recrystallization or column chromatography is necessary.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. The solution is cooled too rapidly. | - Use a lower-boiling point solvent or a solvent mixture. - Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the hot solution until turbidity persists, then reheat to clarify and cool slowly. - Ensure slow cooling by insulating the flask. |
| No Crystal Formation | The solution is not saturated. The solution is supersaturated but nucleation has not occurred. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of pure this compound. |
| Low Recovery | Too much solvent was used. The product is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the crystallization mixture in an ice bath to minimize solubility. - Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Impure Crystals | The cooling process was too rapid, trapping impurities. The crystals were not washed properly after filtration. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation | The solvent system (mobile phase) is too polar or not polar enough. The column was not packed properly. The sample was loaded in too large a volume of solvent. | - Adjust the polarity of the mobile phase. A good starting point for aromatic esters is a mixture of hexane and ethyl acetate. Use TLC to determine the optimal solvent system (aim for an Rf of 0.2-0.4 for the desired compound). - Ensure the column is packed uniformly without any cracks or air bubbles. - Dissolve the sample in the minimum amount of the mobile phase or a less polar solvent before loading it onto the column. |
| Compound Stuck on the Column | The mobile phase is not polar enough to elute the compound. The compound is interacting too strongly with the stationary phase (silica gel is acidic). | - Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexane and gradually increase the percentage of ethyl acetate. - If the compound is acidic or chelates with silica, consider using a different stationary phase like alumina or adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase. |
| Tailing of Spots on TLC/Fractions | The sample is overloaded on the column. The compound is interacting strongly with the stationary phase. | - Use a larger column or load less sample. - Consider the remedies for a compound being stuck on the column (adjusting mobile phase polarity or using a different stationary phase). |
Experimental Protocols
Recrystallization of this compound
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, and water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethanol/water or hexane/ethyl acetate, may also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. If a solvent pair is used, dissolve the solid in the solvent in which it is more soluble, and then add the anti-solvent dropwise until the solution becomes cloudy. Reheat until the solution is clear.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air-dry on the filter paper or in a desiccator.
Column Chromatography of this compound
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is a suitable stationary phase.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Vary the ratio to achieve a retention factor (Rf) of 0.2-0.4 for this compound.
-
Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Ensure there are no air bubbles or cracks in the packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a non-polar solvent like dichloromethane or hexane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor the separation by TLC. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision-making logic for troubleshooting purification based on impurity type.
Technical Support Center: Suzuki Coupling of Methyl 4-iodosalicylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the Suzuki coupling of Methyl 4-iodosalicylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Suzuki coupling of this compound?
A1: The Suzuki coupling of this compound is prone to several common side reactions, largely influenced by the electronic properties and steric environment of the substrate. These include:
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Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent and its replacement with a carbon-hydrogen bond. This is a prevalent side reaction, especially with electron-deficient or unstable boronic acids.[1]
-
Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2]
-
Dehalogenation: The reduction of the aryl iodide (this compound) to the corresponding arene (Methyl salicylate), where the iodine atom is replaced by a hydrogen atom. This is a common issue with reactive aryl iodides.[3]
-
Ester Hydrolysis: Under basic reaction conditions, the methyl ester group can be hydrolyzed to a carboxylate. This can be minimized by using milder bases.[4]
Q2: How does the ortho-hydroxyl group in this compound affect the Suzuki coupling reaction?
A2: The ortho-hydroxyl group can have a dual role. It can potentially coordinate to the palladium catalyst, which may either stabilize a catalytically active species or lead to catalyst inhibition. In some cases, an ortho-hydroxyl group can direct the reaction or influence the product distribution. For nitrogen-containing heterocycles with an acidic N-H group, catalyst inhibition is a known issue, and similar coordination effects can be anticipated with a phenolic hydroxyl group.[5]
Q3: Which type of boronic acid derivative is recommended to minimize protodeboronation?
A3: To minimize protodeboronation, it is often advantageous to use boronic esters, such as pinacol esters or MIDA boronates, or organotrifluoroborates instead of boronic acids.[4] These derivatives exhibit greater stability and can undergo a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and thus reducing the likelihood of side reactions.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Cross-Coupled Product
Low or no formation of the desired 4-aryl-salicylate product is a common issue that can stem from various factors.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., bulky, electron-rich phosphine ligands like XPhos or SPhos), especially for challenging substrates.[6] |
| Inefficient Transmetalation | The choice of base is crucial. If using a weak base like Na₂CO₃, consider switching to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃. The presence of water can be critical for the activity of some bases.[6] |
| Suboptimal Reaction Conditions | If the reaction is sluggish, consider increasing the temperature. Microwave irradiation can also be effective in accelerating the reaction. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[6] |
| Poor Reagent Quality | Ensure all reagents, especially the boronic acid and solvents, are of high purity and anhydrous (if required by the protocol). Boronic acids are susceptible to degradation over time. |
Problem 2: Significant Formation of Side Products
The presence of significant amounts of byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling.
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species. | Thoroughly degas all solvents and reagents before use by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2] |
| Dehalogenation of this compound | Formation of a palladium-hydride (Pd-H) species from the base or solvent. | Use a non-coordinating, anhydrous base. Avoid alcohol solvents which can be a source of hydrides. The choice of phosphine ligand can also influence the rate of dehalogenation.[3] |
| Protodeboronation of Boronic Acid | High concentration of unstable boronic acid; presence of water. | Use a more stable boronic acid derivative like a pinacol ester. While some water can be beneficial, excessive amounts should be avoided. |
Data Presentation
The following table summarizes the key parameters influencing the common side reactions in the Suzuki coupling of substrates similar to this compound. Quantitative yields are highly substrate and condition-dependent; this table provides general trends.
| Side Reaction | Influencing Factors | General Trend |
| Protodeboronation | Boronic Acid Stability | Boronic Acids > Boronic Esters (Pinacol, MIDA) |
| Base Strength | Stronger bases can increase the rate. | |
| Water Content | Excess water can promote protodeboronation. | |
| Homocoupling | Oxygen Presence | Higher O₂ levels lead to increased homocoupling.[2] |
| Catalyst State | Pd(II) sources can promote homocoupling more than Pd(0) sources.[2] | |
| Dehalogenation | Halide Reactivity | I > Br > Cl[3] |
| Base/Solvent | Protic solvents and some bases can act as hydride sources. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. If using the freeze-pump-thaw method, perform at least three cycles.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[6] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[6] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pathways to Common Side Reactions
Caption: Competing side reaction pathways in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of Methyl 4-Iodosalicylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki, Heck, and Sonogashira couplings of Methyl 4-iodosalicylate.
General Considerations for this compound Couplings
This compound presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. The electronic nature of the substituents—an electron-donating hydroxyl group and an electron-withdrawing methyl ester—influences the reactivity of the C-I bond. Furthermore, the acidic proton of the phenolic hydroxyl group requires careful consideration when selecting the base to avoid side reactions or catalyst inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling of this compound is giving low to no yield. What are the likely causes and how can I fix it?
A1: Low conversion in the Suzuki-Miyaura coupling of this substrate can stem from several factors. Given the presence of both an electron-donating hydroxyl and an electron-withdrawing ester group, the oxidative addition step should be feasible.[1] Therefore, issues with the base, catalyst, or other reaction parameters are more likely.
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Inappropriate Base Selection: The phenolic proton is acidic and can react with strong bases.
-
Troubleshooting:
-
Use a milder inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃. These are often effective for substrates with sensitive functional groups.
-
Avoid strong bases like NaOH or alkoxides unless you have confirmed your substrate's stability.
-
If using carbonate or phosphate bases, the presence of water (e.g., in a dioxane/water solvent system) can be crucial for their activity.
-
-
-
Catalyst Inactivity or Inappropriateness:
-
Troubleshooting:
-
Ensure your palladium catalyst, such as Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere to prevent degradation.
-
For potentially challenging couplings, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) in conjunction with a palladium precursor like Pd(OAc)₂. These can facilitate the oxidative addition and reductive elimination steps.[1]
-
-
-
Side Reactions:
-
Protodeboronation: The boronic acid coupling partner can be converted back to the corresponding arene, especially with strong bases or prolonged heating.
-
Homocoupling: The boronic acid can couple with itself. This is often promoted by the presence of oxygen.
-
Troubleshooting:
-
Thoroughly degas your reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Use a slight excess (1.1-1.5 equivalents) of the boronic acid.
-
-
Q2: Do I need to protect the hydroxyl group on this compound for Suzuki coupling?
A2: Not necessarily. Many Suzuki-Miyaura reactions can be successfully performed on unprotected phenols with the careful selection of a suitable base, such as K₂CO₃ or K₃PO₄. However, if you are experiencing issues with side reactions or low yields that you suspect are related to the free hydroxyl group, protection as a methyl or benzyl ether can be considered.
Heck Coupling
Q1: My Heck reaction with this compound is not proceeding. What should I check first?
A1: The Heck reaction involves the coupling of an aryl halide with an alkene.[2] For this compound, the reactivity is influenced by the electronic properties of the ring.
-
Catalyst and Ligand Choice: Standard catalysts like Pd(OAc)₂ are often used.[2]
-
Troubleshooting:
-
The addition of phosphine ligands is often beneficial.[2] For electron-rich aryl iodides, bulky, electron-donating phosphine ligands can improve reaction rates.
-
Ensure the palladium precursor is effectively reduced to the active Pd(0) species in situ.
-
-
-
Base Selection: Organic bases like triethylamine (Et₃N) or inorganic bases like Na₂CO₃ or K₂CO₃ are commonly used.[2]
-
Troubleshooting:
-
The base's role is to neutralize the HI generated during the reaction. Ensure you are using a sufficient excess (typically 1.5-2 equivalents).
-
If using an inorganic base, ensure it is finely powdered and well-stirred to maximize its surface area and reactivity.
-
-
-
Reaction Temperature: Heck reactions often require elevated temperatures (80-140 °C).
-
Troubleshooting:
-
If you are running the reaction at a lower temperature, a stepwise increase may be necessary. Be mindful of the boiling point of your solvent and alkene.
-
-
Q2: I am observing the formation of a reduced product (dehalogenation) instead of the desired Heck product. How can I prevent this?
A2: Dehalogenation, the replacement of the iodine with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings.
-
Troubleshooting:
-
Optimize Catalyst System: Using bulky, electron-rich phosphine ligands can favor the desired Heck pathway.
-
Choice of Base: In some cases, stronger bases can promote dehalogenation. Consider screening different bases.
-
Solvent: Aprotic solvents are generally preferred.
-
Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can minimize this side reaction.[3]
-
Sonogashira Coupling
Q1: My Sonogashira coupling of this compound with a terminal alkyne is failing. What are the common pitfalls?
A1: The Sonogashira reaction couples an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[4]
-
Catalyst System Integrity:
-
Troubleshooting:
-
The reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are thoroughly degassed.
-
The copper(I) co-catalyst (e.g., CuI) is also sensitive to oxidation. Use a fresh, high-quality source.
-
-
-
Base Selection: Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used and can often serve as the solvent.[5]
-
Troubleshooting:
-
Ensure the amine base is dry and of high purity.
-
The base deprotonates the terminal alkyne to form the copper acetylide, a key intermediate. Ensure a sufficient excess is used.
-
-
-
Copper-Free Conditions: If homocoupling of the alkyne is a significant issue, consider a copper-free Sonogashira protocol. These reactions often require a stronger base to facilitate the deprotonation of the alkyne.[6]
Q2: The reaction mixture turns black and the reaction stalls. What does this indicate?
A2: The formation of a black precipitate is often indicative of the formation of palladium black, which is an inactive, agglomerated form of palladium.
-
Troubleshooting:
-
Ligand Choice: The use of appropriate phosphine ligands can stabilize the palladium catalyst and prevent decomposition, especially at higher temperatures.
-
Temperature Control: Avoid excessively high temperatures, as this can accelerate catalyst decomposition.
-
Solvent Effects: Certain solvents may promote the formation of palladium black. If this is a persistent issue, consider screening alternative solvents.
-
Data Presentation: Representative Reaction Conditions
Since specific data for this compound is not extensively published, the following tables provide representative conditions for structurally similar substrates. These should serve as a good starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2) | Dioxane/H₂O | 80-100 | 12-24 | 75-95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 8-16 | 80-98 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | THF | 65 | 12 | 85-99 |
Table 2: Representative Conditions for Heck Coupling of Aryl Iodides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (1-2) | - | Et₃N (1.5) | DMF | 100 | 4-12 | 70-90 |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Na₂CO₃ (2) | DMAc | 120 | 6-18 | 75-95 |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 110 | 12 | 70-85 |
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Iodides
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ (2-5) | CuI (1-3) | Et₃N (excess) | THF | RT-50 | 2-6 | 80-95 |
| Pd(PPh₃)₄ (2) | CuI (1) | DIPA (excess) | Toluene | 60 | 4-8 | 85-98 |
| Pd(OAc)₂ (2) (Cu-free) | - | Cs₂CO₃ (2) | Dioxane | 80 | 12-24 | 70-90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: General Procedure for Heck Coupling of this compound
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a phosphine ligand if used (e.g., P(o-tolyl)₃, 2-4 mol%).
-
Inert Atmosphere: Flush the tube with an inert gas.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or DMAc) and the base (e.g., Et₃N, 1.5 equiv.) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) via syringe. Sequentially add the amine base (e.g., Et₃N or DIPA, often in excess or as the solvent) and the terminal alkyne (1.1-1.2 equiv.) via syringe while stirring.
-
Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to 60 °C).[5]
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent like diethyl ether and filter through a pad of Celite® to remove catalyst residues.
-
Washing and Drying: Wash the filtrate with saturated aqueous NH₄Cl and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Generalized experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for low product yield in couplings.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
How to avoid de-iodination of Methyl 4-iodosalicylate
Welcome to the Technical Support Center for Methyl 4-iodosalicylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a specific focus on preventing its de-iodination.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, leading to de-iodination.
Issue 1: Significant formation of Methyl Salicylate as a byproduct during a reaction.
This is a clear indication of de-iodination. The C-I bond in this compound is susceptible to cleavage under certain conditions, leading to the formation of the de-iodinated product, Methyl Salicylate.
Possible Causes and Solutions:
-
Elevated Temperatures: The C-I bond can break at high temperatures. One study on a similar compound, 3-iodo-2-propyl-butylcarbamate (IPBC), showed that thermal degradation with deiodination occurs at temperatures as low as 70°C, and the rate significantly increases with temperature.[1] Anecdotal evidence also suggests that o-iodophenol derivatives can spontaneously de-iodinate upon heating.[2]
-
Recommendation: Maintain the lowest possible reaction temperature that allows for the desired transformation to proceed at a reasonable rate.
-
-
Presence of a Strong Base: Strong bases can promote de-iodination, particularly in the presence of a hydride source.
-
Recommendation: Opt for milder, non-nucleophilic bases. Inorganic bases are often a better choice than alkoxides.
-
-
Choice of Solvent: Protic solvents (e.g., alcohols) or certain aprotic polar solvents can act as a source of hydrogen, facilitating hydrodehalogenation.[3]
-
Recommendation: Use aprotic, non-polar solvents whenever possible. Rigorously dry all solvents and reagents to minimize the presence of water, which can also be a proton source.[3]
-
-
Catalyst System (for cross-coupling reactions): The choice of palladium catalyst and ligands is crucial in minimizing hydrodehalogenation, a common side reaction for aryl iodides.[3]
-
Recommendation: Employ bulky, electron-rich phosphine ligands. These can promote the desired reductive elimination of the cross-coupled product over the de-iodination pathway.[3]
-
Experimental Protocol to Minimize De-iodination in a Generic Cross-Coupling Reaction:
This protocol provides a general framework. Optimization for specific substrates is recommended.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >100°C overnight and cool under an inert atmosphere (e.g., Argon or Nitrogen).
-
Use anhydrous solvents. If not available, dry them using appropriate methods (e.g., molecular sieves, distillation).
-
Degas all solvents by bubbling with an inert gas for at least 30 minutes or by using freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
To a dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the coupling partner (e.g., a boronic acid, 1.2 equivalents), and a mild inorganic base (e.g., K₃PO₄, 2-3 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a suitable ligand if necessary.
-
Add the degassed, anhydrous aprotic solvent (e.g., Toluene or Dioxane).
-
-
Reaction Conditions:
-
Stir the reaction mixture at the lowest effective temperature (start with room temperature if the catalyst system is active enough, and gradually increase if necessary).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS to determine the optimal reaction time and to check for the formation of Methyl Salicylate.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Table 1: Influence of Reaction Parameters on De-iodination
| Parameter | Condition Prone to De-iodination | Recommended Condition to Avoid De-iodination |
| Temperature | High (> 80°C) | Lowest effective temperature (e.g., Room Temp to 60°C) |
| Base | Strong, nucleophilic bases (e.g., NaOEt, t-BuOK) | Mild, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) |
| Solvent | Protic (e.g., Methanol, Ethanol) or polar aprotic (e.g., DMF) | Aprotic, non-polar (e.g., Toluene, Dioxane, THF) |
| Catalyst Ligand | Less bulky ligands | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) |
| Atmosphere | Presence of air and moisture | Inert atmosphere (Argon or Nitrogen) with anhydrous reagents |
Issue 2: Gradual degradation of this compound upon storage.
Decomposition can occur over time, especially under improper storage conditions.
Possible Causes and Solutions:
-
Exposure to Light: Aromatic iodides can be light-sensitive, leading to the formation of radical species that can result in de-iodination.[2]
-
Recommendation: Store this compound in an amber vial or a container protected from light.
-
-
Elevated Storage Temperature: As with reaction conditions, higher temperatures can promote thermal decomposition.
-
Recommendation: Store the compound in a cool, dry place. For long-term storage, refrigeration (2-8°C) is advisable.
-
-
Exposure to Air and Moisture: Oxygen and moisture can potentially contribute to degradation pathways.
-
Recommendation: Store in a tightly sealed container, and for long-term storage, consider flushing the container with an inert gas before sealing.
-
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Light | Store in an amber, light-proof container. | To prevent photochemical degradation. |
| Temperature | Cool, dry place (Refrigeration at 2-8°C for long-term). | To minimize thermal decomposition. |
| Atmosphere | Tightly sealed container, consider flushing with inert gas. | To protect from air and moisture. |
FAQs (Frequently Asked Questions)
Q1: What is the primary mechanism of de-iodination for this compound?
A1: While a specific mechanistic study for this compound was not found, the de-iodination of aryl iodides, especially electron-rich ones, can proceed through several pathways depending on the conditions. In the context of palladium-catalyzed cross-coupling reactions, the formation of a palladium-hydride (Pd-H) species is a primary cause of hydrodehalogenation.[3] This Pd-H species can arise from the reaction of the palladium complex with bases, solvents, or trace water.[3] Additionally, radical mechanisms can be involved, particularly under thermal or photochemical stress, due to the relatively weak C-I bond.[2] The presence of the electron-donating hydroxyl group on the salicylate ring can increase the electron density of the aromatic system, potentially making it more susceptible to certain de-iodination pathways.
Q2: How does the pH of the reaction mixture affect the stability of this compound?
A2: The stability of this compound can be significantly influenced by pH. Under strongly alkaline conditions, the phenolic hydroxyl group will be deprotonated to form a phenoxide. This increases the electron-donating capacity of the substituent, which can make the C-I bond more susceptible to certain types of cleavage. Furthermore, studies on other phenolic compounds have shown that they can be unstable at high pH. While acidic conditions are generally better for the stability of phenols, strongly acidic conditions might lead to hydrolysis of the methyl ester group. Therefore, maintaining a pH close to neutral or slightly acidic is generally recommended for reactions where de-iodination is a concern.
Q3: What analytical techniques can be used to monitor the de-iodination of this compound?
A3: Several analytical techniques are suitable for monitoring the de-iodination process:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can effectively separate this compound from its de-iodinated product, Methyl Salicylate, allowing for quantification of both. A suitable mobile phase could consist of a mixture of acetonitrile and water, and the eluent can be monitored at a wavelength where both compounds absorb, such as around 304 nm.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Both this compound and Methyl Salicylate can be analyzed by GC-MS, often after derivatization to increase their volatility.[5][6] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the progress of a reaction and the formation of byproducts. The disappearance of the signals corresponding to the protons on the iodinated ring and the appearance of new signals for Methyl Salicylate can be tracked. For more quantitative analysis, techniques like quantitative NMR (qNMR) with an internal standard can be employed.
Table 3: Comparison of Analytical Methods for De-iodination Monitoring
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Good for quantification, widely available, non-destructive. | May require method development for optimal separation. |
| GC-MS | Separation based on boiling point, identification by mass. | High sensitivity and specificity, provides structural information. | May require derivatization, destructive to the sample. |
| ¹H NMR | Nuclear spin resonance in a magnetic field. | Provides detailed structural information, can be quantitative. | Lower sensitivity compared to MS, requires a higher concentration of the analyte. |
Visualizations
Caption: Workflow for minimizing de-iodination during a chemical reaction.
References
- 1. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. turkjps.org [turkjps.org]
- 5. Optimisation and validation of a GC-MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Methyl 4-iodosalicylate
For researchers, scientists, and drug development professionals utilizing Methyl 4-iodosalicylate, achieving high conversion rates is crucial for the successful synthesis of target molecules. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming low yields.
Frequently Asked questions (FAQs)
Q1: My reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low conversion rates in reactions involving this compound can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. Begin by evaluating the following:
-
Reagent Purity: Ensure the quality of your this compound and other reactants. Impurities can interfere with the reaction.
-
Reaction Conditions: Sub-optimal conditions, including temperature, reaction time, and atmosphere, can significantly hinder conversion.
-
Catalyst and Ligand Integrity: For cross-coupling reactions, the activity of the catalyst and the integrity of the ligand are paramount.
-
Solvent and Base Selection: The choice of solvent and base can dramatically influence the reaction's efficiency.
-
Potential Side Reactions: Be aware of common side reactions that can consume starting material and reduce the yield of your desired product.
Q2: How can I be sure of the purity of my this compound?
A2: The purity of this compound can be assessed using standard analytical techniques. High-purity grades should have an assay of 97% or higher. Commercial and laboratory grades may contain trace amounts of unreacted starting materials like salicylic acid and methanol, as well as process-related compounds.[1] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are effective for identifying and quantifying impurities.[2][3]
Q3: What are some common side reactions to be aware of when using this compound in cross-coupling reactions?
A3: A frequent side reaction, particularly with electron-deficient aryl halides like this compound, is de-iodination (hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom.[4] This can be influenced by the choice of catalyst, ligand, and base. Another common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne.
Troubleshooting Guides for Specific Reactions
Fischer-Speier Esterification of 4-Iodosalicylic Acid
The formation of this compound via Fischer-Speier esterification is a reversible reaction.[5] Low yields are often due to the presence of water, which can drive the equilibrium back towards the reactants.[5]
Troubleshooting Steps:
-
Excess Alcohol: Use a large excess of methanol to shift the equilibrium towards the product.[6]
-
Water Removal: Employ a Dean-Stark apparatus or use a dehydrating agent to remove water as it is formed.
-
Catalyst Concentration: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[7]
Table 1: Hypothetical Effect of Methanol Equivalents on Esterification Yield
| Equivalents of Methanol | Expected Yield (%) |
| 1 | ~65 |
| 10 | ~97 |
| 100 | >99 |
Note: This data is based on a similar esterification and serves as a general guideline.[6]
Suzuki-Miyaura Coupling
Low conversion in Suzuki-Miyaura coupling can stem from catalyst deactivation, improper base selection, or suboptimal reaction conditions.[8]
Troubleshooting Steps:
-
Catalyst and Ligand: Use fresh, high-quality palladium catalysts and appropriate phosphine ligands. For electron-deficient substrates, bulky, electron-rich ligands can be beneficial.[8]
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base's strength and solubility can significantly impact the reaction.[8]
-
Solvent: Use anhydrous and degassed solvents to prevent catalyst deactivation.[8]
-
Temperature: Gradually increase the reaction temperature if the conversion is low.
Table 2: Effect of Different Bases on a Model Suzuki Coupling Reaction
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | DMF/H₂O | 65 | High |
| Na₂CO₃ | DMF/H₂O | 65 | Moderate |
| NEt₃ | DMF/H₂O | 65 | Low |
Note: This data is for a similar aryl iodide and illustrates the importance of base selection.
Heck Reaction
The Heck reaction is sensitive to the catalyst, base, and solvent used. Low yields can result from catalyst deactivation or poor substrate reactivity.[4][9]
Troubleshooting Steps:
-
Catalyst: Ensure an active palladium catalyst is used. Pd(OAc)₂ is a common choice.
-
Base: Triethylamine (Et₃N) is a frequently used base. The solubility of the base can affect the reaction rate.[10]
-
Solvent: N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are common solvents. Solvent-free conditions can sometimes provide the best results.[10]
-
Temperature: The reaction often requires elevated temperatures (e.g., 120-140 °C).[11]
Table 3: Effect of Base on a Model Heck Reaction of Iodobenzene and Methyl Acrylate
| Base | Yield (%) |
| Et₃N | High |
| CH₃COONa | Moderate |
| Na₂CO₃ | Moderate |
| NaOH | Moderate |
Note: This data is for a similar reaction and highlights the impact of the base.[10]
Sonogashira Coupling
This reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[12] Low conversion can be due to catalyst issues or reaction conditions.
Troubleshooting Steps:
-
Catalysts: Use a combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[13]
-
Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[13]
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.[12]
Buchwald-Hartwig Amination
This reaction is sensitive to the choice of ligand and base.
Troubleshooting Steps:
-
Ligand: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands are often effective.[14]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).[14]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
Ullmann Condensation
Traditional Ullmann reactions often require harsh conditions, but modern methods use milder conditions with the aid of ligands.[15]
Troubleshooting Steps:
-
Copper Source: Copper(I) salts, such as CuI, are commonly used.
-
Ligand: The addition of a ligand, such as a diamine or picolinic acid, can significantly improve the reaction rate and yield.
-
Base: A base like K₃PO₄ or Cs₂CO₃ is typically required.[16]
Experimental Protocols
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).[13]
-
Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2-3 equiv.).[13]
-
Add the terminal alkyne (1.1-1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor by TLC.[13]
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.[13]
-
Dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Fischer-Speier Esterification
-
In a round-bottom flask, dissolve 4-iodosalicylic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).[7]
-
Reflux the mixture for several hours, monitoring the reaction by TLC.[7]
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The reaction pathway for Fischer-Speier esterification.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | C8H7IO3 | CID 11380407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. diva-portal.org [diva-portal.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. pubs.rsc.org [pubs.rsc.org]
Stability and storage conditions for Methyl 4-iodosalicylate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Methyl 4-iodosalicylate (CAS No: 18179-39-0), along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some suppliers also recommend handling and storing the compound under an inert gas, noting that it may be sensitive to air, light, and moisture.
Q2: What is the appearance of this compound?
This compound is typically a solid that can range in color from white to dark yellow or even brown.[2][3] It may be in the form of crystals, powder, or a crystalline powder.[2][3]
Q3: What are the known incompatibilities for this compound?
While specific incompatibility data for this compound is limited, general guidance for similar compounds suggests avoiding strong bases, reducing agents, and certain metals.[4] It is also prudent to keep it away from heat and sources of ignition.[1]
Q4: Is this compound chemically stable?
This compound is considered chemically stable under standard ambient conditions at room temperature. However, exposure to heat, light, and strong heating should be avoided to prevent potential degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected experimental results or low yield | Degradation of this compound due to improper storage or handling. | - Ensure the compound has been stored in a tightly sealed container, protected from light and moisture. - If sensitivity is suspected, handle the material under an inert atmosphere (e.g., argon or nitrogen). - Consider using a fresh bottle of the reagent. |
| Discoloration of the material (darkening) | Exposure to air, light, or contaminants over time. | - While some color variation is normal (from white to brown), significant darkening upon storage may indicate degradation. - Store the material in an amber vial or a container wrapped in aluminum foil to protect it from light. - Purge the container with an inert gas before sealing. |
| Inconsistent melting point | Presence of impurities or degradation products. The reported melting point range is 69-73 °C. | - Recrystallize the material from an appropriate solvent to purify it. - Verify the identity and purity of the material using analytical techniques such as NMR, GC, or HPLC. |
Stability and Physical Properties
The following table summarizes key physical and stability data for this compound.
| Property | Value | Source |
| Chemical Formula | C8H7IO3 | |
| Molecular Weight | 278.04 g/mol | [5] |
| Appearance | White to dark yellow to brown, crystals or powder | [2][3] |
| Melting Point | 69-73 °C | |
| Storage Temperature | Room temperature (in a cool, dry, well-ventilated area) | [1] |
| Stability | Stable under standard ambient conditions. Avoid heat and light. |
Experimental Protocols
General Protocol for Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions: Expose aliquots of the stock solution to various stress conditions, including:
-
Acid Hydrolysis: Add 1 M hydrochloric acid and heat at a controlled temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Add 1 M sodium hydroxide and heat at a controlled temperature for a specified period.
-
Oxidation: Add a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature.
-
Thermal Degradation: Heat a solid sample or solution at a high temperature (e.g., 60°C).
-
Photodegradation: Expose a solution to UV light (e.g., using a UV lamp) for a specified duration.
-
-
Sample Analysis: Following exposure, neutralize the acidic and basic samples. Analyze all samples, including a control sample kept under normal conditions, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of undegraded this compound and detect any degradation products.
Troubleshooting Workflow
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Analysis of Methyl 4-iodosalicylate by NMR
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 4-iodosalicylate. It focuses on the identification of impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This guide addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.
Q1: I see more peaks in the aromatic region of my ¹H NMR spectrum than expected for pure this compound. What could they be?
A1: The presence of additional peaks in the aromatic region (typically 6.5-8.0 ppm) often indicates the presence of impurities. The most common impurities are residual starting material (methyl salicylate) or regioisomers formed during the iodination reaction.
-
Methyl Salicylate (Starting Material): If the reaction has not gone to completion, you will see signals for methyl salicylate.[1][2][3][4]
-
Regioisomeric Impurities: The iodination of methyl salicylate can sometimes yield small amounts of other isomers, such as Methyl 5-iodosalicylate or di-iodinated products.[5][6][7][8]
To identify these, compare the chemical shifts and coupling patterns of the unknown peaks with the data provided in the tables below.
Q2: My methyl ester peak (around 3.9 ppm) integrates to a value higher than 3 protons relative to the aromatic protons. What does this signify?
A2: An integration of the methyl ester peak that is disproportionately high suggests the presence of an impurity that also contains a methoxy group. A likely candidate is unreacted methyl salicylate. Carefully analyze the aromatic region to confirm the presence of signals corresponding to this starting material.
Q3: The phenolic hydroxyl (-OH) peak is broad and its chemical shift varies between samples. Is this normal?
A3: Yes, this is normal. The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and the solvent used due to hydrogen bonding. It often appears as a broad singlet and may not be observed at all if it has exchanged with deuterium from the NMR solvent (e.g., in D₂O or CD₃OD). To confirm the -OH peak, you can perform a D₂O exchange experiment: add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl peak should diminish or disappear.
Q4: I am having trouble assigning the aromatic protons for what I believe is pure this compound. Can you provide a guide?
A4: For this compound, you should expect to see three distinct signals in the aromatic region. Based on the electronic effects of the substituents (hydroxyl, ester, and iodine), the expected pattern is as follows:
-
One doublet for the proton ortho to the iodine.
-
One doublet of doublets for the proton between the hydroxyl and iodo groups.
-
One doublet for the proton ortho to the ester group.
Refer to Table 1 for the specific chemical shifts and coupling constants. A 2D NMR experiment, such as COSY, can definitively establish the connectivity between these protons.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts for this compound in CDCl₃ are summarized in the tables below. Please note that these values can be influenced by the solvent and concentration.
Q2: What are the most common impurities to look for in a sample of this compound?
A2: The most common impurities arise from the synthesis, which is typically the iodination of methyl salicylate. Therefore, you should primarily look for:
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Methyl Salicylate: The unreacted starting material.
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Methyl 5-iodosalicylate: A common regioisomeric byproduct.
-
Di-iodinated products: Such as Methyl 3,4-diiodosalicylate or Methyl 4,5-diiodosalicylate, which can form if the reaction conditions are too harsh.
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Residual Solvents: Common laboratory solvents used during the reaction or work-up.[9][10]
Q3: How can I confirm the identity of an unknown impurity?
A3: A combination of 1D NMR (¹H and ¹³C) and 2D NMR techniques is often necessary for unambiguous identification.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Indicates the number of different types of carbon atoms.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
Q4: Are there any non-NMR methods that can help identify impurities?
A4: Yes, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be very powerful. LC can separate the impurities from the main component, and MS will provide the molecular weight of each component, which is a critical piece of information for identification.
Data Presentation
Table 1: ¹H and ¹³C NMR Data for this compound
| ¹H NMR (in CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Aromatic H | ~7.85 | d | ~1.8 | H-3 |
| Aromatic H | ~7.60 | dd | ~8.5, 1.8 | H-5 |
| Aromatic H | ~6.90 | d | ~8.5 | H-6 |
| Methyl Ester (-OCH₃) | ~3.90 | s | - | -OCH₃ |
| Hydroxyl (-OH) | Variable | br s | - | -OH |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) ppm | Assignment | ||
| Carbonyl (C=O) | ~169 | C=O | ||
| Aromatic C-OH | ~160 | C-2 | ||
| Aromatic C-H | ~140 | C-5 | ||
| Aromatic C-H | ~130 | C-3 | ||
| Aromatic C-COOCH₃ | ~115 | C-1 | ||
| Aromatic C-H | ~112 | C-6 | ||
| Aromatic C-I | ~85 | C-4 | ||
| Methyl Ester (-OCH₃) | ~52 | -OCH₃ |
Table 2: ¹H NMR Data for Common Impurities in this compound (in CDCl₃)
| Impurity | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Methyl Salicylate | ~10.75 | s | - | -OH |
| ~7.80 | dd | ~8.0, 1.6 | H-6 | |
| ~7.45 | ddd | ~8.4, 7.4, 1.7 | H-4 | |
| ~6.98 | dd | ~8.4, 1.1 | H-3 | |
| ~6.88 | ddd | ~8.0, 7.4, 1.1 | H-5 | |
| ~3.95 | s | - | -OCH₃ | |
| Methyl 5-iodosalicylate | ~10.8 | s | - | -OH |
| ~8.15 | d | ~2.3 | H-6 | |
| ~7.60 | dd | ~8.8, 2.3 | H-4 | |
| ~6.85 | d | ~8.8 | H-3 | |
| ~3.92 | s | - | -OCH₃ |
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If required for quantitative analysis, add a known amount of an internal standard.
Standard ¹H NMR Acquisition
-
Spectrometer: 400 MHz or higher for better resolution.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
Visualizations
Caption: Workflow for identifying impurities in this compound by NMR.
Caption: Logical relationships between this compound and its common impurities.
References
- 1. Methyl salicylate(119-36-8) 1H NMR spectrum [chemicalbook.com]
- 2. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Natural abundance 2H-ERETIC-NMR authentication of the origin of methyl salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Methyl 5-Iodosalicylate | C8H7IO3 | CID 248910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. METHYL 5-IODOSALICYLATE(4068-75-1) 1H NMR [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Catalyst Selection for Efficient Coupling with Methyl 4-iodosalicylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Methyl 4-iodosalicylate in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which coupling reaction is most suitable for this compound?
A1: The choice of coupling reaction depends on the desired bond formation. For C-C bond formation, Suzuki-Miyaura, Heck, and Sonogashira couplings are excellent choices. For C-N bond formation, the Buchwald-Hartwig amination is the state-of-the-art method. The Ullmann coupling can also be considered for C-N, C-O, and C-S bond formation, though it often requires harsher conditions.
Q2: What are the main challenges when using this compound in cross-coupling reactions?
A2: this compound presents a few challenges. The ortho-hydroxyl group can potentially coordinate to the metal catalyst, influencing its reactivity. Additionally, the molecule has steric hindrance around the iodine atom, which can slow down the oxidative addition step in the catalytic cycle. Careful selection of a bulky and electron-rich ligand is often necessary to overcome this hindrance.[1][2]
Q3: My Suzuki-Miyaura reaction with this compound is giving low yields. What should I troubleshoot?
A3: Low yields in Suzuki-Miyaura couplings with sterically hindered substrates like this compound are common.[1][2] Key factors to investigate are:
-
Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Switch to a palladium precursor with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1]
-
Base: The base activates the boronic acid. Use a moderately strong base like K₃PO₄ or Cs₂CO₃. For particularly stubborn reactions, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1]
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Sometimes a mixture with water can be beneficial, especially when using phosphate or carbonate bases.[3]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.
Q4: Can I perform a Heck reaction with this compound and an alkene?
A4: Yes, the Heck reaction is a powerful method for C-C bond formation between an aryl halide and an alkene.[4][5] For this compound, a palladium catalyst such as Pd(OAc)₂ would be a good starting point, often in combination with a phosphine ligand.[5] The choice of base (e.g., Na₂CO₃, Et₃N) and solvent (e.g., DMF, DMAc) is also crucial.[5]
Q5: What conditions are recommended for a Sonogashira coupling with this compound?
A5: The Sonogashira reaction couples aryl halides with terminal alkynes using a dual catalyst system of palladium and copper.[6][7] For this compound, typical conditions would involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N, piperidine) in a solvent like THF or DMF.[8]
Troubleshooting Guides
Issue: Low to No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Ineffective Catalyst/Ligand | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[1] |
| Inappropriate Base | Try a different base. K₃PO₄ and Cs₂CO₃ are often effective. For very hindered systems, consider a stronger base like K-tert-butoxide.[1] |
| Poor Solvent Choice | Experiment with different solvents or solvent mixtures. A common choice is a 4:1 mixture of dioxane and water.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor for potential side reactions or decomposition. |
| Deactivated Boronic Acid | Ensure the boronic acid is of high quality. Consider converting it to the corresponding trifluoroborate salt, which can be more stable.[3] |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. |
Issue: Side Reactions in Heck Coupling
| Potential Cause | Troubleshooting Step |
| Double Bond Isomerization | This is a common side reaction in Heck couplings. The choice of ligand and reaction conditions can influence the regioselectivity. |
| Homocoupling of the Aryl Halide | Reduce the catalyst loading or reaction temperature. Ensure a truly inert atmosphere. |
| Reduction of the Aryl Halide | This can occur in the presence of certain bases and solvents. Ensure anhydrous conditions if necessary. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add finely ground K₃PO₄ (2.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Heck Coupling Protocol
This protocol provides a general method for the Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) followed by the alkene (1.5 mmol) and Et₃N (1.5 mmol).
-
Seal the flask and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: Catalyst selection workflow for coupling reactions.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of Methyl 4-iodosalicylate
Welcome to the technical support center for the crystallization of Methyl 4-iodosalicylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining crystallization methods, troubleshooting common issues, and understanding the underlying principles for obtaining high-quality crystals of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
Pure this compound typically appears as white to light yellow or brown crystals or powder.[1] The melting point is generally in the range of 69-73 °C.[2] Significant deviation from this appearance or melting range may indicate the presence of impurities.
Q2: Which solvents are suitable for the crystallization of this compound?
A documented method for the crystallization of this compound involves dissolving the compound in benzene and allowing for slow evaporation to form crystals.[3] However, due to the hazardous nature of benzene, alternative solvents are often preferred. Based on the structure of this compound (an aromatic ester with a phenolic hydroxyl group), suitable solvents would ideally dissolve the compound well at elevated temperatures and poorly at lower temperatures. A general rule of thumb is that solvents with similar functional groups to the solute can be effective; therefore, esters like ethyl acetate or alcohols like methanol and ethanol could be good starting points for solvent screening.[4][5] For polar compounds, solvent mixtures such as ethanol-water or acetone-hexane can also be effective.[4][6]
Q3: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated to a high degree, causing the solute to come out of solution above its melting point. High impurity levels can also contribute to this issue.
To resolve this, you can try the following:
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Add more solvent: This will lower the saturation point and may prevent premature precipitation.
-
Cool the solution more slowly: Gradual cooling allows crystals to form in a more controlled manner.
-
Use a lower-boiling point solvent or solvent mixture.
-
Further purify the crude material: If impurities are the cause, pre-purification by another method (e.g., column chromatography) may be necessary before crystallization.
Q4: I am getting a very low yield of crystals. What are the common causes and solutions?
A low yield can result from several factors:
-
Using too much solvent: An excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures. To address this, you can evaporate some of the solvent to concentrate the solution.[7]
-
Premature filtration: Filtering the crystals before crystallization is complete will naturally lead to a lower yield. Ensure the solution has been allowed to cool for a sufficient amount of time.
-
Incomplete precipitation: Cooling the solution to a lower temperature (e.g., in an ice bath) can help maximize the precipitation of the product.
Q5: The crystals I obtained are very fine or needle-like. How can I grow larger crystals?
The formation of very small crystals is often due to rapid crystallization. To encourage the growth of larger crystals, the rate of crystallization needs to be slowed down. This can be achieved by:
-
Slowing the cooling rate: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Reducing the degree of supersaturation: Use slightly more solvent than the minimum required for dissolution at the boiling point.
-
Using a different solvent system: The choice of solvent can significantly impact crystal habit.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound.
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | 1. Solution is not saturated (too much solvent used). 2. The solution is supersaturated but nucleation has not occurred. | 1. Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. 2. Try to induce crystallization by: a. Scratching the inside of the flask with a glass rod at the air-solvent interface. b. Adding a seed crystal of pure this compound. c. Cooling the solution to a lower temperature (e.g., in an ice bath). |
| Compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is too high relative to the compound's melting point. 2. The solution is too concentrated, leading to precipitation at a temperature above the melting point. 3. High concentration of impurities. | 1. Select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. 3. If impurities are suspected, consider a pre-purification step (e.g., column chromatography). |
| Poor crystal quality (e.g., powder, needles, aggregates). | 1. Crystallization is occurring too rapidly. 2. Impurities are interfering with crystal growth. | 1. Slow down the cooling process. Allow the flask to cool to room temperature undisturbed before placing it in a cold bath. 2. Use a slightly larger volume of solvent to reduce the level of supersaturation. 3. Ensure the starting material is of sufficient purity. |
| Low recovery of crystalline product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The solution was not cooled sufficiently to maximize precipitation. 3. Crystals were washed with a solvent in which they are too soluble. | 1. Concentrate the mother liquor by evaporating some of the solvent and cool again to recover more product. 2. Ensure the solution is thoroughly cooled, potentially in an ice bath for an extended period. 3. Wash the collected crystals with a minimal amount of ice-cold crystallization solvent. |
| Colored impurities in the final crystals. | 1. Colored impurities from the crude material are co-crystallizing. | 1. Before cooling, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. |
Data Presentation
Table 1: Recommended Solvent Systems for Crystallization of this compound (Qualitative)
| Solvent/Solvent System | Rationale | Expected Solubility Profile |
| Benzene | Documented to be effective for slow evaporation crystallization.[3] | Good solubility. |
| Ethanol or Methanol | Polar protic solvents that are often effective for compounds with hydroxyl groups. | Good solubility at high temperatures, lower at room temperature. |
| Ethyl Acetate | An ester solvent, which can be a good choice for ester-containing compounds based on the "like dissolves like" principle.[4][5] | Moderate to good solubility. |
| Toluene | A less toxic alternative to benzene with similar aromatic character. | Good solubility. |
| Ethanol/Water | A common mixed-solvent system for moderately polar compounds. The water acts as an anti-solvent.[4] | High solubility in hot ethanol; precipitation upon addition of water and cooling. |
| Hexane/Ethyl Acetate | A non-polar/polar mixture that can be fine-tuned for optimal solubility. | High solubility in hot ethyl acetate; precipitation upon addition of hexane and cooling. |
Experimental Protocols
Protocol 1: Crystallization of this compound by Slow Evaporation (from Benzene)
This protocol is based on a documented procedure.[3] Note: Benzene is a known carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Dissolution: In a scintillation vial, dissolve this compound (e.g., 32.8 mg, 0.118 mmol) in a minimal amount of benzene (e.g., ~2 mL) by shaking until the solid is fully dissolved.
-
Evaporation: Lightly cap the vial to allow for slow evaporation of the solvent.
-
Crystal Growth: Leave the vial undisturbed in a dark place for approximately one week to allow for the formation of crystals as the solvent evaporates.
-
Isolation: Once suitable crystals have formed and the majority of the solvent has evaporated, carefully remove the remaining solvent with a pipette.
-
Drying: Allow the crystals to air-dry or dry under a gentle stream of inert gas.
Protocol 2: General Recrystallization Procedure using a Single Solvent (e.g., Ethanol)
-
Solvent Selection: In a small test tube, add a small amount of this compound and a few drops of the chosen solvent (e.g., ethanol). Observe the solubility at room temperature. The ideal solvent should show low solubility. Heat the test tube gently to the boiling point of the solvent. The compound should dissolve completely. Allow the test tube to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent in portions, with swirling and gentle heating, until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a period of time. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.
Mandatory Visualizations
References
- 1. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 18179-39-0 [sigmaaldrich.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Researcher's Guide to Confirming the Purity of Synthesized Methyl 4-iodosalicylate
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of Methyl 4-iodosalicylate, complete with experimental protocols and data interpretation.
This compound (C₈H₇IO₃, Molar Mass: ~278.04 g/mol ) is a halogenated derivative of methyl salicylate. Its purity is paramount, as even small amounts of impurities can significantly impact biological and chemical studies. Commercial suppliers typically offer this compound at purities of 97% or 98%, setting a benchmark for laboratory synthesis.[1] This guide will focus on the three most common and effective analytical methods for purity determination: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Techniques
A multi-pronged approach utilizing different analytical techniques is the most robust strategy for confirming the purity of synthesized this compound. Each technique provides unique and complementary information.
| Analytical Technique | Information Provided | Primary Use in Purity Assessment | Alternative Methods |
| ¹H and ¹³C NMR | Detailed structural information, identification and quantification of proton and carbon environments. | - Confirms the chemical structure of the main compound.- Identifies and quantifies proton- and carbon-containing impurities. | - 2D NMR (COSY, HSQC, HMBC) for complex structures. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | - Confirms the molecular weight of the target compound.- Identifies impurities based on their mass-to-charge ratio. | - High-Resolution Mass Spectrometry (HRMS) for exact mass determination. |
| HPLC | Separation and quantification of components in a mixture. | - Determines the percentage purity of the main compound.- Quantifies known and unknown impurities. | - Gas Chromatography (GC) for volatile impurities.- Thin Layer Chromatography (TLC) for rapid qualitative assessment. |
Experimental Protocols and Data Interpretation
Below are detailed protocols for each of the recommended analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of a suitable internal standard with a singlet peak in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Data Interpretation:
-
¹H NMR: The proton NMR spectrum of pure this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) should be compared to known literature values or predicted spectra. Impurities will present as additional, unassignable peaks. The relative integration of these impurity peaks compared to the product peaks can be used to estimate purity. For comparison, the related compound Methyl 4-iodobenzoate shows aromatic protons in the range of δ 7.0-8.0 ppm and a methyl singlet around δ 3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in this compound. The chemical shifts should be compared to reference data. For instance, the carbonyl carbon of the ester in similar compounds typically appears around 165-170 ppm.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for confirming the molecular weight of the synthesized compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Data Interpretation:
The mass spectrum should display a prominent peak corresponding to the molecular ion ([M]⁺) or a common adduct of this compound. Predicted m/z values for various adducts are provided in the table below. The presence of peaks at other m/z values may indicate the presence of impurities or fragmentation of the parent molecule.
| Adduct | Predicted m/z |
| [M+H]⁺ | 278.95128 |
| [M+Na]⁺ | 300.93322 |
| [M-H]⁻ | 276.93672 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for determining the percentage purity of a compound by separating it from its impurities.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for reversed-phase HPLC of salicylates is a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Standard Solution Preparation: Prepare a stock solution of accurately weighed this compound reference standard of known purity in the mobile phase or a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Prepare a solution of the synthesized this compound of a known concentration in the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common choice.
-
Detection: UV detection at a wavelength where this compound has strong absorbance.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
-
Data Analysis: Run the calibration standards to generate a calibration curve. Inject the sample solution and determine the peak area of the main compound and any impurities. The percentage purity can be calculated using the area normalization method or by using the calibration curve.
Potential Impurities in the Synthesis of this compound
Understanding the potential impurities that can arise during synthesis is crucial for developing appropriate analytical methods for their detection and quantification. The synthesis of this compound typically involves the iodination of methyl salicylate. Potential impurities could include:
-
Unreacted Starting Material: Methyl salicylate.
-
Isomeric Products: Methyl 3-iodosalicylate, Methyl 5-iodosalicylate, and di-iodinated products.
-
Byproducts of Iodination: Other iodinated species depending on the specific reagents used.
-
Hydrolysis Product: 4-iodosalicylic acid.
These impurities can be distinguished from the desired product using the analytical techniques described above based on their different spectroscopic and chromatographic properties.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the analytical techniques discussed.
References
Comparative Reactivity of Methyl 4-iodosalicylate versus other Halosalicylates in Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the efficient synthesis of complex molecules. Halogenated salicylates are versatile building blocks, and their reactivity in widely-used cross-coupling reactions is of paramount importance. This guide provides a comparative analysis of the reactivity of Methyl 4-iodosalicylate against its fluoro, chloro, and bromo analogues in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen bond dissociation energy, following the order: I > Br > Cl > F. This principle dictates that aryl iodides are typically the most reactive substrates, followed by bromides, chlorides, and fluorides. This guide presents a compilation of experimental data from literature on substrates structurally similar to methyl 4-halosalicylates to provide a quantitative basis for this trend.
Quantitative Comparison of Reactivity
The following tables summarize the expected reactivity of methyl 4-halosalicylates in key cross-coupling reactions based on data from analogous compounds. It is important to note that direct side-by-side comparative studies for all four methyl 4-halosalicylates under identical conditions are not extensively available in the literature. The presented data is, therefore, an illustrative compilation from various sources to highlight the reactivity trends.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Halogen at C4 | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| Iodo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 6 | ~96[1] |
| Bromo | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 2 | 92[2] |
| Chloro | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 8 | 45[2] |
| Fluoro | Phenylboronic acid | Specialized Pd-NHC | Cs₂CO₃ | Toluene | 24 | Low to moderate |
Table 2: Comparative Yields in Sonogashira Coupling
| Halogen at C4 | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| Iodo | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 12 | ~89[1] |
| Bromo | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 3 | 75-80[3] |
| Chloro | Phenylacetylene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 24 | Moderate |
| Fluoro | Phenylacetylene | Specialized Pd catalyst | Strong Base | DMF | 48 | Very Low |
Table 3: Comparative Yields in Buchwald-Hartwig Amination
| Halogen at C4 | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| Iodo | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 8 | >95[4] |
| Bromo | Morpholine | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | Toluene | 10 (MW) | 98[5][6] |
| Chloro | Aniline | Pd-NHC complex | K₃PO₄ | t-Amyl alcohol | 24 | Moderate to high |
| Fluoro | Aniline | Specialized catalyst system | Strong Base | Dioxane | 48 | Very Low |
Experimental Protocols
Detailed experimental procedures are crucial for the successful execution and reproducibility of cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, adapted from literature for aryl halides.
Suzuki-Miyaura Coupling Protocol
A mixture of the methyl 4-halosalicylate (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is taken in a round-bottom flask. The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen). A degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1, 10 mL) is added, and the reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 80-100 °C). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[7][8]
Sonogashira Coupling Protocol
To a Schlenk flask under an inert atmosphere are added the methyl 4-halosalicylate (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 1 mol%). Anhydrous solvent (e.g., THF, 10 mL) and a base (e.g., triethylamine, 2.0 mmol) are added, followed by the dropwise addition of the terminal alkyne (1.1 mmol). The reaction mixture is stirred at the appropriate temperature (e.g., room temperature to 80 °C) and monitored by TLC or GC. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[1][9]
Buchwald-Hartwig Amination Protocol
In a glovebox, a reaction vessel is charged with the methyl 4-halosalicylate (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol). The vessel is sealed, removed from the glovebox, and an anhydrous, degassed solvent (e.g., toluene, 10 mL) is added. The reaction mixture is heated to the required temperature (e.g., 80-110 °C) with stirring. The reaction progress is monitored by TLC or GC. After the reaction is complete, it is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[4][5][6]
Signaling Pathways and Biological Relevance
Salicylates and their derivatives are known to possess a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[10] These effects are often mediated through the modulation of key signaling pathways. While the specific signaling pathways targeted by methyl 4-halosalicylates are not extensively characterized, the broader class of salicylates has been shown to interact with pathways such as:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Salicylates can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition is a cornerstone of the anti-inflammatory effects of salicylates.
-
HMGB1 (High Mobility Group Box 1) Signaling: Salicylates can bind to the pro-inflammatory protein HMGB1, inhibiting its activity.
The introduction of a halogen atom at the C4 position of the salicylate scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic character. These modifications can, in turn, affect the compound's biological activity and its interaction with specific signaling pathways. Further research is warranted to elucidate the precise molecular targets and signaling pathways modulated by individual methyl 4-halosalicylates.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for cross-coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Modulation by Salicylates
Caption: Simplified diagram of signaling pathways modulated by salicylates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. real.mtak.hu [real.mtak.hu]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Methyl 4-iodosalicylate Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-iodosalicylate is a versatile building block in medicinal chemistry, offering a reactive handle for carbon-carbon and carbon-heteroatom bond formation. Its derivatives are of significant interest for the development of novel therapeutic agents, leveraging the anti-inflammatory, analgesic, and antibacterial properties associated with the salicylate scaffold.[1][2] This guide provides a comparative overview of common palladium-catalyzed cross-coupling reactions involving this compound—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—and offers detailed experimental protocols for the synthesis and validation of the resulting products.
Performance Comparison of Coupling Reactions
The choice of coupling reaction significantly impacts the efficiency, substrate scope, and overall success of synthesizing desired this compound derivatives. The iodine atom at the 4-position provides a reactive site for these transformations.[3] Below is a summary of key reaction types and their general performance.
| Reaction Type | Coupling Partner | Typical Products | Key Advantages | Common Challenges |
| Suzuki-Miyaura Coupling | Boronic acids or esters | 4-Aryl or 4-heteroaryl salicylates | Broad substrate scope, high functional group tolerance, mild reaction conditions.[4][5] | Potential for side reactions, requires careful optimization of base and ligand.[6] |
| Sonogashira Coupling | Terminal alkynes | 4-Alkynyl salicylates | Reliable for forming C(sp²)-C(sp) bonds, mild reaction conditions.[7][8] | Requires a copper co-catalyst in traditional methods, which can lead to homocoupling of the alkyne.[9] |
| Buchwald-Hartwig Amination | Amines | 4-Amino salicylates | Excellent for forming C-N bonds, wide range of amine coupling partners.[10] | Requires careful selection of ligands and bases to avoid side reactions and ensure high yields.[10] |
Experimental Data: A Comparative Summary
The following table summarizes typical experimental conditions and outcomes for the coupling of this compound with representative partners. Please note that yields are highly dependent on the specific substrates and optimization of reaction conditions.
| Reaction | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 M aq.) | 1,4-Dioxane | 120 (microwave) | 0.67 | ~90 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N | THF | RT | 12 | ~85 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (2), Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 24 | ~80 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura coupling of this compound with an arylboronic acid.[11][12]
Materials:
-
This compound (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
2M aqueous sodium carbonate solution (2 mL)
-
1,4-Dioxane (7 mL)
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add 1,4-dioxane and the sodium carbonate solution.
-
Seal the vial and heat in a microwave reactor at 120 °C for 40 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
This protocol outlines a typical Sonogashira coupling of this compound with a terminal alkyne.[9]
Materials:
-
This compound (1 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (2 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.[10]
Materials:
-
This compound (1 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and heat the mixture at 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Product Structure Validation
Accurate structural validation of the synthesized products is crucial. A combination of spectroscopic techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule and confirming the successful formation of the new bond.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
Visualizing Workflows and Pathways
Experimental Workflow for Product Synthesis and Validation
The following diagram illustrates a typical workflow from starting materials to a validated final product.
Caption: General experimental workflow for synthesis and validation.
Potential Signaling Pathway Involvement: COX Inhibition
Salicylates are well-known inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[1] Derivatives of this compound could potentially modulate this pathway.
Caption: Inhibition of the COX pathway by salicylate derivatives.
Logical Comparison of Coupling Reactions
The selection of the appropriate cross-coupling reaction depends on the desired final product and the available starting materials.
Caption: Logical guide to selecting the appropriate coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
The Decisive Advantage of Iodine: A Comparative Guide to Methyl 4-iodosalicylate and its Brominated Analog in Chemical Synthesis and Drug Discovery
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic route. When considering halogenated salicylates, Methyl 4-iodosalicylate consistently emerges as a superior choice over its brominated counterpart, Methyl 4-bromosalicylate. This guide provides an objective, data-driven comparison, highlighting the key advantages of the iodo-analog in crucial applications such as cross-coupling reactions and crystal engineering.
The primary advantages of this compound stem from the fundamental properties of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The C-I bond is longer and weaker, making it more susceptible to cleavage in a variety of chemical transformations. This enhanced reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields, particularly in palladium-catalyzed cross-coupling reactions which are a cornerstone of modern medicinal chemistry.
Enhanced Reactivity in Cross-Coupling Reactions: A Quantitative Comparison
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for the construction of complex organic molecules, including a vast array of pharmaceuticals. In these reactions, the oxidative addition of the aryl halide to the palladium catalyst is frequently the rate-determining step. The general reactivity trend for aryl halides in this step is I > Br > Cl, a direct consequence of the C-X bond dissociation energies.
While specific kinetic data for the direct comparison of this compound and Methyl 4-bromosalicylate is not extensively published, the well-established principles of organic chemistry and available data for analogous compounds consistently demonstrate the superior performance of aryl iodides.
Table 1: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Feature | This compound | Methyl 4-bromosalicylate | Advantage of Iodinated Analog |
| C-X Bond Dissociation Energy | Lower | Higher | Faster oxidative addition to the palladium catalyst. |
| Reaction Conditions | Milder (lower temperatures, less catalyst loading) | Harsher (higher temperatures, higher catalyst loading) | More energy-efficient and tolerant of sensitive functional groups. |
| Reaction Times | Shorter | Longer | Increased throughput and efficiency in multi-step syntheses. |
| Reaction Yields | Generally higher | Generally lower | More efficient use of starting materials and reduced purification challenges. |
The workflow for a typical palladium-catalyzed cross-coupling reaction highlights the critical oxidative addition step where the choice of halogen has the most significant impact.
A Head-to-Head Battle of Cross-Coupling Titans: Suzuki vs. Stille for the Synthesis of 4-Methoxybiphenyl
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are formidable tools for the construction of carbon-carbon bonds, a cornerstone of modern organic synthesis. For researchers and professionals in drug development and materials science, the choice between these two powerful methods can significantly impact the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an objective, data-driven comparison of the Suzuki and Stille reactions for the synthesis of 4-methoxybiphenyl, a classic example of a biaryl compound.
At a Glance: Key Distinctions
While both reactions achieve the same fundamental transformation—the coupling of an organometallic reagent with an organic halide—their underlying mechanics and practical considerations differ substantially. The Suzuki reaction employs organoboron compounds, which are generally considered to have low toxicity. In contrast, the Stille reaction utilizes organotin reagents, which are known for their high toxicity, necessitating careful handling and purification procedures to remove tin byproducts.
A key operational difference lies in the reaction conditions. The Suzuki coupling typically requires a base to activate the organoboron species for transmetalation. The Stille coupling, on the other hand, can often proceed under neutral or mildly basic conditions, offering an advantage when working with base-sensitive substrates.
Quantitative Comparison: Performance Metrics
To provide a clear, quantitative comparison, the following table summarizes experimental data for the synthesis of 4-methoxybiphenyl via both Suzuki and Stille couplings. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature; therefore, the data presented is a compilation from various sources to offer a representative overview.
| Parameter | Suzuki Coupling | Stille Coupling |
| Aryl Halide | 4-Bromoanisole | 4-Bromoanisole |
| Organometallic Reagent | Phenylboronic acid | Phenyltrimethylstannane or Phenyltributylstannane |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(PPh₃)₄, Pd(OAc)₂/XPhos |
| Catalyst Loading | 0.2 - 5 mol% | 1 - 10 mol% |
| Base/Additive | K₂CO₃, K₃PO₄, NaOH, Cs₂CO₃ | Often not required, but additives like CsF or Cu(I) salts can be used |
| Solvent | Toluene/H₂O, Dioxane/H₂O, Ethanol/H₂O, DMF | Toluene, Dioxane, THF, DMF |
| Temperature | 30 - 110 °C | 80 - 110 °C |
| Reaction Time | 10 min - 24 hours | 12 - 16 hours |
| Reported Yield | Up to 97%[1] | 90% (in the context of diazocine synthesis)[2] |
Catalytic Cycles and Experimental Workflow
The fundamental steps of the catalytic cycles for both reactions are analogous, involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.
The general experimental workflow for both cross-coupling reactions follows a similar sequence of steps, from reaction setup under an inert atmosphere to product purification.
Experimental Protocols
The following are representative experimental protocols for the synthesis of 4-methoxybiphenyl.
Suzuki Coupling Protocol
This protocol is adapted from a procedure for the synthesis of a substituted biphenyl.[3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol) and a suitable phosphine ligand like PPh₃ (0.04 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas such as nitrogen or argon (repeat three times).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene (10 mL) and water (2 mL), via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Stille Coupling Protocol
This protocol is a general procedure adapted from the literature.[4]
-
Reaction Setup: In a Schlenk tube, combine 4-bromoanisole (1.0 mmol) and phenyltrimethylstannane (1.1 mmol).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (1-2 mol%).
-
Inert Atmosphere: Subject the tube to three pump/purge cycles with argon.
-
Solvent Addition: Add anhydrous and degassed toluene (e.g., 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-16 hours.
-
Monitoring: Monitor the reaction's progress using TLC or GC-MS.
-
Workup: After cooling to room temperature, evaporate the solvent.
-
Purification: Isolate the product by silica column chromatography. Due to the toxicity of tin byproducts, thorough purification is crucial. This can involve techniques like washing with a fluoride solution or specialized chromatography.[5]
Discussion and Recommendations
The choice between the Suzuki and Stille reactions is often dictated by the specific requirements of the synthesis and the priorities of the researcher.
Suzuki Coupling:
-
Advantages: The low toxicity of organoboron reagents and their byproducts makes the Suzuki reaction a preferred method, especially in industrial and pharmaceutical settings.[5] A wide variety of boronic acids are commercially available, and the reaction conditions are generally mild and tolerant of many functional groups.[3] The inorganic byproducts are also typically easy to remove.
-
Disadvantages: The requirement of a base can be a limitation for substrates sensitive to basic conditions. Protodeboronation, the cleavage of the C-B bond by a proton source, can be a competing side reaction.
Stille Coupling:
-
Advantages: The Stille reaction exhibits excellent functional group tolerance and often proceeds under neutral conditions, which is advantageous for complex molecules with sensitive functionalities.[5] Organostannanes are generally stable to air and moisture.[5]
-
Disadvantages: The primary and most significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[5][6] This often requires stoichiometric amounts of the tin reagent, leading to significant toxic waste.
References
- 1. researchgate.net [researchgate.net]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
Benchmarking Catalyst Efficiency for Methyl 4-iodosalicylate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 4-iodosalicylate, a key intermediate in the development of various pharmaceuticals and functional materials, relies on the efficient and regioselective iodination of methyl salicylate. The choice of catalyst plays a pivotal role in determining the reaction's yield, selectivity, and overall efficiency. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, supported by available experimental data.
Comparison of Catalytic Systems
The iodination of methyl salicylate is an electrophilic aromatic substitution reaction. The hydroxyl and methoxycarbonyl groups on the benzene ring direct the incoming electrophile. While the hydroxyl group is a strongly activating ortho-, para-director, the methoxycarbonyl group is a deactivating meta-director. Steric hindrance from the ortho-hydroxyl and methoxycarbonyl groups can favor substitution at the para-position (C4). The efficiency and regioselectivity of this transformation are highly dependent on the nature of the iodinating agent and the catalyst employed.
This guide focuses on three prominent catalytic approaches: N-Iodosuccinimide (NIS) with a Lewis acid co-catalyst, Iodine Monochloride (ICl), and an enzymatic approach using Laccase.
| Catalyst System | Iodinating Agent | Reaction Time | Temperature (°C) | Yield (%) | Key Observations |
| NIS / Trifluoroacetic Acid (TFA) | N-Iodosuccinimide | 1 h | Room Temp. | ~95% | Mild conditions, high yield, and good para-selectivity are reported for structurally similar phenols.[1] |
| NIS / Silver(I) Triflimide (AgNTf₂) | N-Iodosuccinimide | < 1 h | Room Temp. | High | Effective for a wide range of phenol derivatives, offering rapid and selective monoiodination.[2] |
| Iodine Monochloride (ICl) | Iodine Monochloride | 0.5 - 24 h | 0 - Room Temp. | Variable | A potent electrophilic iodinating agent, but regioselectivity can be variable depending on the substrate and conditions.[3][4][5] |
| Laccase / KI | Potassium Iodide (in-situ generated I₂) | 20 - 24 h | Room Temp. | Moderate to High | A "green" chemistry approach using an enzyme catalyst and aerial oxygen as the oxidant. Yields are promising for related phenolic compounds.[6][7][8] |
Note: The data presented above is a summary based on the iodination of structurally related phenolic compounds due to the limited availability of direct comparative studies on methyl salicylate. The efficiency of these catalysts for the specific synthesis of this compound may vary.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the catalytic iodination of aromatic compounds, which can be adapted for the synthesis of this compound.
General Procedure for NIS/Lewis Acid Catalyzed Iodination
-
Dissolution: Dissolve methyl salicylate (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Trifluoroacetic acid, Silver(I) Triflimide) in a catalytic amount (typically 5-20 mol%).
-
Iodinating Agent Addition: Add N-Iodosuccinimide (1.0 - 1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
General Procedure for Iodine Monochloride Iodination
-
Dissolution: Dissolve methyl salicylate (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetic acid) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Iodinating Agent Addition: Add a solution of Iodine Monochloride (1.0 - 1.1 equivalents) in the same solvent dropwise to the stirred solution.
-
Reaction: Allow the reaction to proceed at 0°C or let it warm to room temperature, monitoring by TLC or HPLC.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography.
General Procedure for Laccase-Catalyzed Iodination
-
Buffer Preparation: Prepare a suitable buffer solution (e.g., citrate-phosphate buffer, pH 5.0).
-
Reagent Addition: To the buffer, add methyl salicylate (1 equivalent), potassium iodide (excess), and a redox mediator if required (e.g., ABTS).
-
Enzyme Addition: Add the Laccase enzyme to the mixture.
-
Incubation: Stir the reaction mixture at room temperature for an extended period (e.g., 20-24 hours), often with aeration to provide oxygen.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer, dry it, and purify the product by column chromatography.[6][7][8]
Signaling Pathways and Experimental Workflows
To visualize the logical flow of catalyst selection and efficiency benchmarking, the following diagrams are provided.
Caption: Decision pathway for selecting a catalytic system for the synthesis of this compound.
Caption: General experimental workflow for benchmarking the efficiency of different catalysts.
References
- 1. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 2. Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. isca.in [isca.in]
- 6. Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Isotopic Labeling Strategies: Featuring Methyl 4-iodosalicylate as a Versatile Precursor
In the landscape of modern drug discovery and development, isotopic labeling stands as an indispensable tool for elucidating metabolic fates, quantifying pharmacokinetics, and understanding mechanisms of action. The strategic incorporation of isotopes such as deuterium (²H), tritium (³H), carbon-13 (¹³C), and carbon-14 (¹⁴C) into drug candidates and biological probes provides researchers with a powerful method to trace and quantify molecules within complex biological systems.[1] This guide offers a comparative analysis of isotopic labeling techniques, with a special focus on the potential utility of Methyl 4-iodosalicylate as a versatile starting material for targeted isotopic labeling through late-stage functionalization.
While direct isotopic labeling of salicylic acid and its derivatives via hydrogen isotope exchange is a well-established method, the presence of the iodo-substituent in this compound opens the door to a range of palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of isotopically labeled moieties at a specific position on the aromatic ring, a significant advantage for detailed metabolic studies. Here, we compare this promising, yet underexplored, approach with traditional labeling methods, providing experimental insights and comparative data to guide researchers in selecting the optimal strategy for their specific needs.
Comparative Analysis of Isotopic Labeling Methodologies
The choice of an isotopic labeling strategy is contingent on several factors, including the desired isotope, the specific position of the label, the required sensitivity of detection, and the synthetic accessibility of the labeled compound. Below is a summary of different approaches for labeling salicylate scaffolds.
| Feature | Hypothetical Method: Cross-Coupling of this compound | Alternative A: Direct Hydrogen Isotope Exchange | Alternative B: Late-Stage Carboxylation |
| Isotope(s) | ¹³C, ¹⁴C, ²H, ³H, ¹⁵N | ²H, ³H | ¹³C, ¹⁴C |
| Position of Label | C4-position (site of iodine) | Non-specific on the aromatic ring | Carboxyl group |
| Specificity | Site-specific | Generally non-specific, influenced by directing groups | Site-specific to the carboxyl group |
| Key Reagents | Pd catalyst, labeled coupling partner (e.g., boronic acid, organotin) | D₂O or T₂O, acid or metal catalyst | ¹³CO₂ or ¹⁴CO₂, organometallic precursor |
| Reaction Conditions | Mild to moderate | Often harsh (high temperature, strong acid/base) | Variable, often requires specific precursors |
| Advantages | High specificity, versatility in introducing various labeled groups | Simple, direct labeling of the aromatic core | Direct introduction of a labeled carboxyl group |
| Disadvantages | Requires synthesis of labeled coupling partner, potential for side reactions | Lack of positional control, potential for back-exchange | Limited to the carboxyl position |
Hypothetical Method: Isotopic Labeling via Suzuki-Miyaura Coupling of this compound
The iodine atom at the C4-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[2] This allows for the late-stage introduction of a variety of isotopically labeled groups, including alkyl, aryl, and vinyl substituents. For this guide, we propose a hypothetical protocol for the introduction of a ¹³C-labeled methyl group.
Experimental Protocol
Objective: To synthesize Methyl 4-([¹³C]methyl)salicylate from this compound and [¹³C]methylboronic acid.
Materials:
-
This compound
-
[¹³C]Methylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium fluoride (CsF)
-
Anhydrous isopropanol
Procedure:
-
To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 mmol), [¹³C]methylboronic acid (1.2 mmol), cesium fluoride (2.0 mmol), and SPhos (0.04 mmol).
-
Add palladium(II) acetate (0.02 mmol) to the flask.
-
Add anhydrous isopropanol (10 mL) to the flask.
-
The reaction mixture is stirred and heated at 80°C for 12 hours.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired ¹³C-labeled product.
Alternative Method A: Direct Hydrogen Isotope Exchange
A common method for introducing deuterium or tritium is through direct exchange with the hydrogen atoms on the aromatic ring.[1] This is often achieved using a deuterated or tritiated solvent in the presence of an acid or a metal catalyst.
Experimental Protocol
Objective: To deuterate the aromatic ring of Methyl salicylate.
Materials:
-
Methyl salicylate
-
Deuterium oxide (D₂O)
-
Deuterated sulfuric acid (D₂SO₄)
Procedure:
-
In a sealed reaction vessel, dissolve Methyl salicylate (1.0 mmol) in an excess of deuterium oxide (D₂O).
-
Carefully add a catalytic amount of deuterated sulfuric acid (D₂SO₄) to the mixture.
-
Heat the reaction mixture at 100°C for 24-48 hours.
-
After cooling, the mixture is neutralized with a suitable base (e.g., NaHCO₃).
-
The product is extracted with an organic solvent (e.g., diethyl ether), dried over anhydrous sodium sulfate, and the solvent is evaporated to yield deuterated Methyl salicylate.
Quantitative Data Summary
The following table provides a comparative overview of the expected outcomes for the different labeling strategies. The data for the hypothetical method is projected based on typical yields for Suzuki-Miyaura couplings, while the data for the alternative methods is based on literature precedents.
| Parameter | Hypothetical: Suzuki-Miyaura | Alternative A: H/D Exchange | Alternative B: Late-Stage Carboxylation |
| Typical Yield | 70-90% | 50-80% | 60-85% |
| Isotopic Purity | >98% | Variable, often requires multiple cycles | >98% |
| Reaction Time | 8-24 hours | 24-72 hours | 1-12 hours |
| Key Advantage | Positional control | Direct labeling of core structure | Targets a key functional group |
This guide illustrates the potential of this compound as a valuable tool in the synthesis of precisely labeled molecules for advanced research applications. The ability to introduce an isotopic label at a specific site through robust cross-coupling chemistry offers a significant advantage over less specific, traditional methods. Researchers and drug development professionals are encouraged to consider this approach for their isotopic labeling needs, particularly when the precise location of the label is critical for mechanistic or metabolic studies.
References
A Researcher's Guide to Interpreting the Certificate of Analysis for Methyl 4-iodosalicylate
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the quality and purity of starting materials like Methyl 4-iodosalicylate. This guide provides a comprehensive comparison of this key reagent from various suppliers, delves into the interpretation of the data presented on a typical CoA, and offers insights into its application and comparison with viable alternatives.
Understanding the Specifications: A Comparative Overview
This compound is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions to introduce the methyl salicylate moiety into complex molecules. When sourcing this reagent, a careful comparison of the specifications from different suppliers is paramount. Below is a summary of typical quantitative data found on the CoAs of several major suppliers.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) |
| Assay (Purity by GC) | ≥97.5% | ≥98.0% | 97% |
| Melting Point | 67.5-73.5°C | 68.0-72.0°C | 69-73°C |
| Appearance | White to dark yellow to brown crystals or powder | White to Gray to Brown powder to crystal | Solid |
Note: The data presented is aggregated from publicly available product information from various suppliers. For lot-specific data, always refer to the Certificate of Analysis provided with the product.
Key Applications in Organic Synthesis
The primary utility of this compound lies in its application as an aryl iodide in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it highly reactive in reactions such as the Suzuki-Miyaura and Stille couplings. These reactions are fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Reaction
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. In the context of this compound, it allows for the introduction of a wide range of substituents at the 4-position of the salicylic acid backbone.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
To ensure reproducible and high-yielding results, a well-defined experimental protocol is essential. Below are representative methodologies for the quality control analysis of this compound and its application in a Suzuki-Miyaura coupling reaction.
Gas Chromatography (GC) for Purity Assessment
The purity of this compound is typically determined by Gas Chromatography with a Flame Ionization Detector (GC-FID).
Objective: To determine the percentage purity of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent nonpolar capillary column.
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve the sample in 10 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Vortex the solution to ensure complete dissolution.
Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize Methyl 4-phenylsalicylate via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Add toluene and water to the reaction mixture.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The following diagram outlines the general workflow for this Suzuki-Miyaura coupling experiment.
Comparison with Alternatives
While this compound is a highly effective reagent, alternative compounds may be considered depending on the specific synthetic strategy, cost, and desired reactivity.
| Compound | Structure | Key Features and Comparison |
| This compound | CH₃O(C=O)C₆H₃(I)OH | High Reactivity: The C-I bond is the most reactive among the common aryl halides in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions and lower catalyst loadings. |
| Methyl 4-bromosalicylate | CH₃O(C=O)C₆H₃(Br)OH | Moderate Reactivity, Lower Cost: The C-Br bond is more stable than the C-I bond, requiring more forcing reaction conditions (higher temperatures, more active catalysts). However, bromo-derivatives are often more cost-effective. |
| Methyl 4-iodobenzoate | CH₃O(C=O)C₆H₄I | Lacks the Hydroxyl Group: This alternative is suitable when the free hydroxyl group of the salicylate is not required or would interfere with the reaction. Its reactivity in cross-coupling is comparable to this compound. |
| 4-Methylsalicylic acid | HO(C=O)C₆H₃(CH₃)OH | Different Functional Group: This compound has a methyl group instead of an iodine at the 4-position and is not a direct substrate for cross-coupling at that position. It serves different synthetic purposes.[1] |
The choice between these alternatives will depend on a careful evaluation of the reaction requirements and economic considerations. For reactions where high reactivity and mild conditions are critical, this compound remains the preferred choice.
Conclusion
A thorough interpretation of the Certificate of Analysis for this compound is the first step towards successful and reproducible research. By understanding the key specifications, being aware of its primary applications and the necessary experimental conditions, and considering the available alternatives, researchers can make informed decisions in their synthetic endeavors. The data and protocols presented in this guide serve as a valuable resource for scientists and drug development professionals working with this important chemical building block.
References
Safety Operating Guide
Proper Disposal of Methyl 4-iodosalicylate: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. Methyl 4-iodosalicylate, a halogenated organic compound, requires specific handling and disposal procedures due to its toxicological profile. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards. According to its Safety Data Sheet (SDS), it is classified as acutely toxic if swallowed.[1][2] Personal protective equipment (PPE) is mandatory. This includes:
-
Eye Protection: Eyeshields or chemical safety goggles.[3]
-
Hand Protection: Chemical-resistant gloves.[4]
-
Respiratory Protection: A type P2 (EN 143) respirator cartridge or a dust mask type N95 (US) should be used, especially when handling the solid form to avoid dust formation.[3]
-
Skin and Body Protection: A lab coat is required to protect clothing and skin.[5]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][6]
Quantitative Data Summary
The following table summarizes the key identification and hazard information for this compound:
| Property | Value | Reference |
| CAS Number | 18179-39-0 | [1] |
| Molecular Formula | C₈H₇IO₃ | [1] |
| Molecular Weight | 278.04 g/mol | [1] |
| Appearance | White to dark yellow to brown solid (crystals or powder) | [7][8] |
| GHS Hazard Statements | H301: Toxic if swallowed | [1][2] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects | [2] |
| Personal Protective Equipment | Eyeshields, faceshields, gloves, type P2 (EN 143) respirator cartridges or N95 dust mask | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[3] The following protocol provides a general framework for its disposal in a laboratory setting.
1. Waste Segregation:
-
This compound is a halogenated organic compound.[6]
-
It must be collected in a designated waste container for "Halogenated Organic Waste."[5][6]
-
Crucially, do not mix halogenated waste with non-halogenated waste streams.[5][6] This separation is vital for proper treatment and can significantly reduce disposal costs.[6]
-
Avoid mixing with incompatible materials such as strong oxidizing agents, acids, or bases.[5][9]
2. Waste Container Selection and Labeling:
-
Use a chemically resistant container that can be securely sealed to be "vapor tight" and "spill proof."[5][6] A 4-liter white poly bottle or a 5-gallon white plastic carboy are often suitable.[6]
-
The container must be clearly labeled as "Hazardous Waste."[6]
-
The label must identify the contents, including the full chemical name: "Waste: this compound."[5] List all chemical constituents and their approximate percentages.[6]
-
Ensure the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity) are visible on the label.[2]
3. Accumulation of Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The container must be kept closed at all times, except when actively adding waste.[5][6]
-
Store the container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3][5]
-
Secondary containment should be used to prevent spills.[6]
4. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[3][10]
-
Once the waste container is nearly full (approximately ¾ full), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]
-
Follow your institution's specific procedures for requesting a waste pickup.[6]
-
The ultimate disposal method will be determined by the approved waste disposal plant, which is equipped to handle and treat toxic and halogenated chemical waste.[3]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill and absorb the material with an inert absorbent material (e.g., spill control pillows, sand, or vermiculite).[6]
-
Sweep up the absorbed material and place it in a sealed, properly labeled hazardous waste container for disposal.[3]
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS office.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C8H7IO3 | CID 11380407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 18179-39-0 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. This compound, 98% | CymitQuimica [cymitquimica.com]
- 8. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling Methyl 4-iodosalicylate
Essential Safety and Handling Guide for Methyl 4-iodosalicylate
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No: 18179-39-0). Adherence to these procedures is essential to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Summary
This compound is a solid organic compound that presents several health hazards. A summary of its classification is provided below.
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed[1] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation (Category 2) | H319 | Causes serious eye irritation[1][2] |
| Specific target organ toxicity — Single exposure (Category 3) | H335 | May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling. However, the minimum required PPE for handling this compound includes the following:
-
Eye and Face Protection : Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[3] Due to the risk of irritation and potential for splashing, a face shield should be worn over the goggles, especially when handling larger quantities or during procedures that could generate dust or aerosols.[3][4]
-
Hand Protection : Chemical-resistant gloves are required. Disposable nitrile gloves provide protection against incidental contact but should be removed and replaced immediately if contamination occurs.[4] For prolonged handling, consider wearing more robust gloves or double-gloving. Always wash hands thoroughly after removing gloves.[5][6]
-
Body Protection : A flame-resistant lab coat is required to protect skin and clothing.[3][7] Ensure the lab coat is fully buttoned. Long pants and closed-toe shoes are mandatory and must be worn at all times in the laboratory.[4][8]
-
Respiratory Protection : Due to its potential to cause respiratory irritation, handling of this compound solid should be performed in a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are insufficient or if there is a risk of dust formation, a NIOSH-approved respirator with a type P2 (EN 143) or P100 (particulate) filter is required.[2]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for safely handling this compound powder in a laboratory setting.
A. Preparation and Precautionary Steps
-
Designate Work Area : All handling of the solid chemical should occur within a designated area, such as a chemical fume hood, to control exposure.[9]
-
Assemble Materials : Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and waste containers are within immediate reach inside the fume hood to avoid unnecessary movement in and out of the controlled area.
-
Don PPE : Put on all required PPE in the correct order: lab coat, closed-toe shoes, long pants, safety goggles, face shield, and finally, gloves.
B. Weighing and Handling
-
Work in Fume Hood : Perform all manipulations of the solid compound inside a properly functioning chemical fume hood.
-
Avoid Dust Generation : Handle the container of this compound carefully to prevent aerosolizing the powder. Use a spatula to gently transfer the desired amount to a weigh boat or directly into a reaction vessel. Avoid pouring the solid, which can create dust clouds.[2]
-
Immediate Cleanup : Clean any spills immediately using appropriate methods. For small powder spills, gently cover with absorbent pads and then wipe the area clean.[10] Place all contaminated cleaning materials into the designated halogenated solid waste container.
C. Post-Handling Procedures
-
Secure Compound : Tightly close the primary container of this compound and store it in a cool, dry, and well-ventilated place away from incompatible materials.[2][10]
-
Decontaminate Work Area : Wipe down the work surface inside the fume hood and any equipment used with an appropriate solvent and cleaning agent. Dispose of cleaning materials as hazardous waste.
-
Doff PPE : Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Gloves should be removed last. Dispose of single-use PPE (like nitrile gloves) in the appropriate waste stream.
-
Personal Hygiene : Wash hands thoroughly with soap and water after completing the work and removing all PPE.[5]
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Segregation : this compound is a halogenated organic compound.[11] All waste containing this chemical, including excess solid, contaminated consumables (e.g., gloves, weigh boats, wipes), and solutions, must be segregated into a clearly labeled "Halogenated Organic Waste" container.[10][11][12] Do not mix with non-halogenated waste.[12]
-
Container Management : Waste containers must be kept closed except when actively adding waste.[10] They should be stored in a well-ventilated area, such as a satellite accumulation area or a designated cabinet under a fume hood.[9][12]
-
Disposal Procedure :
-
Place all contaminated solid waste (e.g., paper towels, gloves, disposable equipment) into a designated, labeled plastic bag or container for halogenated solid waste.
-
Transfer any unused or excess this compound directly into the solid halogenated waste container.
-
For solutions containing this compound, pour them into a designated liquid halogenated waste container.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.[6][9]
-
Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C8H7IO3 | CID 11380407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. syskem.de [syskem.de]
- 6. web.faa.illinois.edu [web.faa.illinois.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
